Nizatidine
Description
Properties
IUPAC Name |
1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023376 | |
| Record name | Nizatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
| Details | PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996) | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |
CAS No. |
76963-41-2 | |
| Record name | Nizatidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76963-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nizatidine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nizatidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nizatidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIZATIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-132 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052 | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical Synthesis and Structural Analogs of Nizatidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a potent and selective histamine H2-receptor antagonist, is a cornerstone in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Its unique chemical architecture, featuring a substituted thiazole ring, has been the subject of extensive synthetic exploration and analog development. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing key synthetic routes, intermediates, and experimental protocols. Furthermore, this guide explores the landscape of this compound's structural analogs, discussing their synthesis and structure-activity relationships (SAR) to provide insights for the rational design of novel H2-receptor antagonists.
Introduction
This compound (N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine) emerged as a significant therapeutic agent for acid-related gastrointestinal disorders. Structurally, it is considered a hybrid of ranitidine and famotidine, incorporating a thiazole ring in place of the furan ring found in ranitidine. This structural feature contributes to its distinct pharmacological profile. The synthesis of this compound has evolved through various routes, aiming for improved efficiency, yield, and purity. Understanding these synthetic pathways is crucial for process optimization and the development of new chemical entities. This guide will delve into the core synthetic strategies and the exploration of structural analogs designed to enhance therapeutic efficacy and reduce potential side effects.
Chemical Synthesis of this compound
The synthesis of this compound can be broadly categorized into several key routes, all converging on the construction of the final molecule from key precursors. The most common strategies involve the synthesis of the central thiazole moiety followed by the attachment of the two side chains.
Key Synthetic Intermediates
The efficient synthesis of this compound relies on the preparation of three crucial intermediates:
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2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole: This intermediate forms the core thiazole structure with the dimethylaminomethyl group at the 2-position and a reactive hydroxymethyl group at the 4-position.
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4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine: This advanced intermediate incorporates the cysteamine side chain, which is essential for linking to the nitroethenediamine moiety.
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N-Methyl-1-methylthio-2-nitroethenamine: This reagent provides the N'-methyl-2-nitro-1,1-ethenediamine portion of the final this compound molecule.
Common Synthetic Routes
Several synthetic pathways for this compound have been reported, with variations in starting materials and reaction conditions. A prevalent and efficient route is outlined below.
This route begins with the formation of the thiazole ring, followed by sequential addition of the side chains.
Caption: Synthetic pathway of this compound starting from 2-(dimethylamino)ethanethioamide.
Tabulated Quantitative Data
| Step No. | Reaction | Starting Materials | Reagents/Solvents | Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Cyclocondensation | 2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate | Ethanol | Reflux | ~85 | >95 | |
| 2 | Reduction | Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate | Lithium triethylborohydride, THF | - | - | - | |
| 3 | Coupling | 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole, Cysteamine hydrochloride | 48% HBr | Reflux | - | - | |
| 4 | Final Coupling | 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, N-Methyl-1-methylthio-2-nitroethenamine | Water | 50-60 °C | High | >98 |
Note: Yields and purity can vary based on specific reaction conditions and purification methods.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
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To a solution of 2-(dimethylamino)ethanethioamide (1 mole equivalent) in ethanol, ethyl bromopyruvate (1.1 mole equivalents) is added dropwise.
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The reaction mixture is heated to reflux and maintained for 4-6 hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product.
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Purification is achieved by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Dimethylaminomethyl)-4-(hydroxymethyl)thiazole
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Ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate (1 mole equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
The solution is cooled to 0°C, and a solution of lithium triethylborohydride (2 mole equivalents) in THF is added slowly.
-
The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by crystallization or column chromatography.
Protocol 3: Synthesis of this compound
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To a solution of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (1 mole equivalent) in water, N-methyl-1-methylthio-2-nitroethenamine (1.05 mole equivalents) is added.
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The mixture is heated to 50-60°C and stirred for 2-4 hours.
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The reaction is monitored by HPLC until the starting material is consumed.
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The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The solid is washed with cold water and dried under vacuum to yield this compound of high purity.
Structural Analogs of this compound
The exploration of structural analogs of this compound has been a key area of research to understand the structure-activity relationships (SAR) and to develop new H2-receptor antagonists with improved properties. Modifications have been focused on the thiazole ring, the diaminoethene side chain, and the dimethylaminomethyl group.
Classification of Analogs
This compound's structural analogs can be broadly classified into three categories:
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Analogs with modified thiazole core: These include substitutions at the 5-position of the thiazole ring or replacement of the thiazole with other heterocyclic systems.
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Analogs with altered side chains: Modifications to the ethylthioethyl chain or the N'-methyl-2-nitro-1,1-ethenediamine moiety fall into this category.
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Other H2-Receptor Antagonists: While not direct analogs, other H2 blockers like ranitidine (furan ring), famotidine (guanidinothiazole), and cimetidine (imidazole ring) provide valuable SAR insights.
Caption: Relationship of this compound to other major H2-receptor antagonists.
Structure-Activity Relationship (SAR)
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Thiazole Ring: The thiazole ring is crucial for activity. The dimethylaminomethyl group at the 2-position is important for receptor binding.
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Ethylthioethyl Linker: The length and flexibility of this linker are critical for optimal positioning of the pharmacophoric groups.
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Nitroethenediamine Group: The nitro group acts as a potent electron-withdrawing group, which is a key feature for H2-receptor antagonism in this class of compounds. The N'-methyl group also contributes to the binding affinity.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. This antagonism blocks the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to gastric acid secretion.
Mechanism of Action
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Histamine Binding: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2-receptors on parietal cells.
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G-Protein Activation: This binding activates a stimulatory G-protein (Gs).
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Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
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Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).
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Proton Pump Activation: PKA phosphorylates and activates the H+/K+-ATPase (proton pump) on the apical membrane of the parietal cell.
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Acid Secretion: The activated proton pump secretes H+ ions into the gastric lumen in exchange for K+ ions, leading to the formation of hydrochloric acid.
This compound's Role: this compound competitively blocks the initial step of this cascade by preventing histamine from binding to the H2-receptor, thus effectively inhibiting the entire downstream signaling pathway and reducing gastric acid secretion.
Caption: Signaling pathway of histamine H2 receptor and the inhibitory action of this compound.
Conclusion
The chemical synthesis of this compound is a well-established process with multiple efficient routes available. The core of its synthesis lies in the strategic construction of the substituted thiazole ring and the subsequent attachment of the two critical side chains. The study of its structural analogs, particularly in comparison to other H2-receptor antagonists, has provided valuable insights into the structure-activity relationships governing the interaction with the H2-receptor. Future research in this area may focus on the development of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles, as well as the exploration of new, more sustainable synthetic methodologies. This guide serves as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, providing the necessary technical details to understand and innovate upon the chemistry of this compound.
Nizatidine's Inhibition of Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2-receptor antagonist, is primarily known for its potent gastric acid-suppressing effects.[1] However, a significant body of evidence demonstrates its secondary action as a reversible, noncompetitive inhibitor of acetylcholinesterase (AChE).[2][3] This inhibition of AChE leads to an increase in the synaptic concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This technical guide provides a comprehensive overview of the quantitative aspects of this compound's interaction with AChE, detailed experimental protocols for assessing this activity, and a summary of the resultant physiological effects, particularly on gastrointestinal motility.[2][4] The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the multifaceted pharmacological profile of this compound and other compounds with similar dual-action potential.
Quantitative Analysis of this compound's Acetylcholinesterase Inhibition
This compound has been shown to inhibit acetylcholinesterase in a concentration-dependent manner. The potency of this inhibition has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki).
Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound and Comparators
| Compound | Enzyme Source | IC50 (M) | Ki (M) | Inhibition Type | Reference(s) |
| This compound | Rat Erythrocytes | 1.4 x 10-6 | Not Reported | Not Reported | |
| This compound | Not Specified | 6.7 x 10-6 | 7.4 x 10-6 | Noncompetitive | |
| Neostigmine | Rat Erythrocytes | 1.1 x 10-7 | Not Reported | Not Reported | |
| Cimetidine | Not Specified | > this compound | Not Reported | Not Reported | |
| Famotidine | Rat Erythrocytes | > 1 x 10-3 | Not Reported | Not Reported | |
| Famotidine | Not Specified | >> this compound | Not Reported | Not Reported |
Note: The relative anti-AChE potency has been reported in the order of neostigmine > this compound > cimetidine >> famotidine.
Signaling Pathway of this compound-Mediated Acetylcholinesterase Inhibition
This compound's prokinetic effects are a direct consequence of its inhibition of acetylcholinesterase. By blocking the enzymatic degradation of acetylcholine, this compound effectively increases the concentration and duration of action of this neurotransmitter at the neuromuscular junction in the gastrointestinal tract. This enhanced cholinergic stimulation leads to increased smooth muscle contraction and, consequently, enhanced gastrointestinal motility.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of this compound's IC50 value for acetylcholinesterase activity using the colorimetric method described by Ellman.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (e.g., from rat erythrocytes)
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This compound hydrochloride
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Acetylthiocholine iodide (ATCI)
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5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., phosphate buffer or DMSO) and create a series of dilutions to be tested.
-
Prepare a stock solution of ATCI (e.g., 75 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add phosphate buffer, the AChE solution, DTNB solution, and a specific concentration of the this compound dilution.
-
Control wells (100% activity): Add phosphate buffer, the AChE solution, DTNB solution, and the solvent used for this compound.
-
Blank wells: Add phosphate buffer, DTNB solution, and the solvent. Do not add the enzyme.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of the test and control wells to correct for non-enzymatic hydrolysis.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable nonlinear regression model.
-
In Vivo Measurement of Gastric Motility in Dogs
This protocol describes a method to assess the effect of this compound on gastric motility in conscious dogs chronically implanted with force transducers.
Materials:
-
Beagle dogs with surgically implanted strain-gauge force transducers on the gastric antrum.
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This compound for intravenous administration.
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Data acquisition system to record contractile activity.
Procedure:
-
Animal Preparation: Dogs are fasted overnight but allowed free access to water.
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Baseline Recording: Record the interdigestive migrating contractions (IMCs) to establish a baseline of gastric motility.
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Drug Administration: Administer this compound intravenously at various doses (e.g., 0.3-3 mg/kg) during the quiescent phase of the IMC cycle.
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Data Recording: Continuously record the contractile activity of the gastric antrum for a defined period post-administration.
-
Data Analysis:
-
Quantify the contractile activity by calculating a motor index (e.g., the area under the curve of the contractile force over time).
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Compare the motor index before and after this compound administration.
-
Analyze the dose-response relationship of this compound on gastric motility.
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In Vivo Measurement of Duodenal Bicarbonate Secretion in Rats
This protocol details the measurement of duodenal bicarbonate secretion in anesthetized rats using a pH-stat method, which is influenced by cholinergic stimulation secondary to AChE inhibition.
Materials:
-
Male Sprague-Dawley rats.
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Anesthetic (e.g., pentobarbital).
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pH-stat system (pH electrode, titrator, and recording unit).
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Perfusion pump.
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Saline solution.
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HCl solution (e.g., 10 mM).
-
This compound for intravenous administration.
Procedure:
-
Animal Preparation: Rats are anesthetized, and the abdomen is opened to expose the duodenum. A proximal duodenal loop is isolated and cannulated for perfusion.
-
Perfusion and pH-stat Setup: The duodenal loop is perfused with saline. The perfusate is collected, and its pH is maintained at a constant neutral value (e.g., 7.0) by the pH-stat system, which titrates the perfusate with a dilute HCl solution. The amount of HCl required to maintain the pH is equivalent to the amount of bicarbonate secreted.
-
Baseline Measurement: A stable baseline of bicarbonate secretion is established.
-
Drug Administration: this compound is administered intravenously as a single injection (e.g., 3-30 mg/kg).
-
Data Recording: Bicarbonate secretion is continuously measured for a defined period following drug administration.
-
Data Analysis: The change in bicarbonate secretion from the baseline is calculated and compared across different doses of this compound.
Conclusion
This compound exhibits a clear, albeit less potent than specialized inhibitors like neostigmine, inhibitory effect on acetylcholinesterase. This noncompetitive inhibition leads to enhanced cholinergic activity, which manifests as increased gastrointestinal motility and duodenal bicarbonate secretion. These prokinetic properties are observed at doses comparable to those used for its acid-suppressing effects. For researchers in drug development, this compound serves as an interesting case study of a drug with a dual mechanism of action. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the acetylcholinesterase inhibitory properties of this compound and other novel compounds. This understanding is crucial for optimizing therapeutic strategies and for the development of new drugs with tailored pharmacological profiles for gastrointestinal and other disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Prokinetic activity of this compound: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular bicarbonate protects rat duodenal mucosa from acid-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastroprokinetic activity of this compound during the digestive state in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Nizatidine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the in-vitro pharmacodynamics of nizatidine, a histamine H2-receptor antagonist. It details the molecular mechanisms, quantitative cellular effects, and relevant experimental protocols to facilitate further research and development.
Introduction
This compound is a potent and selective histamine H2-receptor antagonist used clinically to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its therapeutic efficacy stems from its ability to inhibit gastric acid secretion.[2] Understanding its pharmacodynamic profile in controlled, in-vitro settings is crucial for elucidating its mechanism of action, comparing its potency to other compounds, and exploring potential secondary effects. This guide summarizes key in-vitro findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: H2-Receptor Antagonism
The primary mechanism of this compound is the competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[3][4] In the physiological state, histamine released from enterochromaffin-like (ECL) cells binds to these Gs-protein coupled receptors, initiating a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. The activation of this pump results in the secretion of hydrogen ions (H+) into the gastric lumen, the final step in acid production.
This compound selectively binds to the H2 receptor, preventing histamine from binding and thereby blocking the initiation of this entire signaling pathway. This competitive antagonism effectively reduces the volume and concentration of gastric acid secreted in response to stimuli like histamine.
References
Nizatidine's Cellular Engagements Beyond H2 Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cellular targets of the histamine H2 receptor antagonist, Nizatidine, extending beyond its well-documented interaction with H2 receptors. Primarily developed for researchers, scientists, and professionals in drug development, this document collates and examines the existing scientific literature on this compound's off-target interactions, focusing on its inhibitory effects on acetylcholinesterase and its role as a substrate for the P-glycoprotein efflux pump.
Executive Summary
This compound, a widely prescribed medication for acid-related gastrointestinal disorders, exerts its primary therapeutic effect through the competitive antagonism of histamine H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with other key cellular proteins. This guide synthesizes the current understanding of these non-H2 receptor targets, providing quantitative data on these interactions, detailed experimental methodologies from seminal studies, and visual representations of the associated cellular pathways and experimental workflows. The two principal off-target activities of this compound identified and explored herein are the inhibition of acetylcholinesterase (AChE) and its interaction with the P-glycoprotein (P-gp) transporter.
Acetylcholinesterase Inhibition: A Prokinetic Mechanism
A significant body of research has demonstrated that this compound possesses prokinetic properties, enhancing gastrointestinal motility, an effect not typically associated with other H2 receptor antagonists like famotidine.[3][4] This activity is attributed to this compound's ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction and accelerated gastric emptying.
Quantitative Analysis of Acetylcholinesterase Inhibition
The inhibitory potency of this compound against acetylcholinesterase has been quantified in several studies. The following table summarizes the key inhibition constants.
| Parameter | Value | Species/Source | Reference |
| IC₅₀ | 6.7 x 10⁻⁶ M (6.7 µM) | Dog | |
| Kᵢ | 7.4 x 10⁻⁶ M (7.4 µM) | Dog | |
| IC₅₀ | 1.4 x 10⁻⁶ M (1.4 µM) | Rat Erythrocytes |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. The inhibition by this compound has been characterized as reversible and non-competitive.
Signaling Pathway of this compound-Induced Prokinetic Activity
The following diagram illustrates the mechanism by which this compound's inhibition of AChE leads to enhanced gastrointestinal motility.
Experimental Protocols
This protocol is a representative example based on the widely used Ellman's method for determining AChE activity.
Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or erythrocytes)
-
This compound solutions of varying concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and AChE enzyme solution to each well.
-
Add different concentrations of this compound to the test wells. For control wells, add the solvent used to dissolve this compound.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between this compound and AChE.
-
Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Objective: To evaluate the prokinetic effect of this compound in vivo.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution
-
Phenol red (non-absorbable marker)
-
Vehicle control (e.g., saline)
-
Stomach tube
-
Surgical instruments
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle control intraperitoneally or orally.
-
After a set time (e.g., 30 minutes), administer a liquid test meal containing phenol red via a stomach tube.
-
After a further defined period (e.g., 20 minutes), euthanize the animals.
-
Surgically remove the stomach and measure the amount of phenol red remaining.
-
Gastric emptying is calculated as the percentage of phenol red that has emptied from the stomach compared to the initial amount administered. An increase in gastric emptying in the this compound-treated group compared to the control group indicates a prokinetic effect.
Interaction with P-glycoprotein (P-gp)
This compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily. P-gp is expressed on the apical surface of various epithelial cells, including those of the small intestine, and functions to pump a wide range of xenobiotics out of the cells, thereby limiting their absorption and bioavailability. The interaction of this compound with P-gp suggests that its intestinal absorption may be modulated by this transporter.
Quantitative Analysis of this compound Transport by P-glycoprotein
The transport characteristics of this compound across Caco-2 cell monolayers, a widely used in vitro model of the human intestinal epithelium, have been investigated. The following table summarizes the key findings.
| Parameter | Value | Condition | Reference |
| Apparent Permeability (Papp) AP-BL | 0.5 x 10⁻⁶ cm/s | Control | |
| Apparent Permeability (Papp) BL-AP | 3.85 x 10⁻⁶ cm/s | Control | |
| Efflux Ratio (ER) | 7.7 | Control | |
| IC₅₀ of Verapamil on this compound P-gp secretion | 1.2 x 10⁻² mM (12 µM) | - | |
| Jmax (saturable component) | 5.7 x 10⁻³ nmol·cm⁻²·s⁻¹ | - | |
| Km (saturable component) | 2.2 mM | - |
Papp (AP-BL): Apparent permeability from apical (mucosal) to basolateral (serosal) side. Papp (BL-AP): Apparent permeability from basolateral to apical side. An efflux ratio (Papp BL-AP / Papp AP-BL) greater than 2 is indicative of active efflux.
Experimental Workflow for Caco-2 Permeability Assay
The following diagram outlines the workflow for assessing the bidirectional transport of this compound across Caco-2 cell monolayers.
Experimental Protocols
Objective: To determine the bidirectional permeability of this compound across Caco-2 cell monolayers and to investigate the involvement of P-gp.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12-well plates with 1.12 cm² inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow (a marker for monolayer integrity)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Transport Studies:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
To investigate the role of P-gp, perform the transport studies in the presence and absence of a P-gp inhibitor like verapamil in both compartments.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver compartment and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).
-
Other Potential Off-Target Interactions
While the inhibition of acetylcholinesterase and interaction with P-glycoprotein are the most well-documented non-H2 receptor activities of this compound, other potential interactions have been explored, though with less conclusive evidence.
-
Cancer: Some studies have investigated a potential link between H2 receptor antagonist use and cancer risk. However, large-scale epidemiological studies have not found a causal relationship between this compound use and an increased risk of gastrointestinal cancers. The concern has been more associated with the presence of N-nitrosodimethylamine (NDMA) impurities in some ranitidine and this compound products rather than a direct cellular targeting effect of the drug itself.
-
Immunomodulation: While some H2 receptor antagonists, notably cimetidine, have been reported to have immunomodulatory effects, there is limited evidence to suggest a significant, direct immunomodulatory role for this compound.
Conclusion
In addition to its primary function as a histamine H2 receptor antagonist, this compound exhibits significant interactions with at least two other cellular targets: acetylcholinesterase and the P-glycoprotein efflux transporter. Its non-competitive inhibition of acetylcholinesterase provides a mechanistic basis for its observed prokinetic effects, distinguishing it from other drugs in its class. Furthermore, its role as a P-glycoprotein substrate has important implications for its pharmacokinetics, particularly its intestinal absorption and potential for drug-drug interactions. A thorough understanding of these off-target activities is crucial for a comprehensive assessment of this compound's pharmacological profile and for optimizing its clinical use. Further research may yet uncover other subtle cellular interactions, continuing to refine our understanding of this widely used therapeutic agent.
References
- 1. Gastroprokinetic activity of this compound during the digestive state in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Gastroprokinetic activity of this compound, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizatidine Signaling Pathways in Gastric Mucosal Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a potent and selective histamine H2 receptor antagonist, plays a crucial role in the management of acid-peptic disorders. Its primary mechanism of action involves the competitive and reversible inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the primary signaling pathway for histamine-stimulated gastric acid secretion. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in gastric mucosal cells. It includes a detailed examination of its effects on second messenger systems and the proton pump, H+/K+-ATPase. Furthermore, this document outlines a secondary signaling pathway involving the inhibition of acetylcholinesterase, which contributes to this compound's prokinetic effects. Detailed experimental protocols for key assays and quantitative data on this compound's pharmacological effects are presented to support further research and drug development in this area.
Core Signaling Pathway: Histamine H2 Receptor Antagonism in Parietal Cells
The principal therapeutic effect of this compound is the reduction of gastric acid secretion, which is achieved by antagonizing the histamine H2 receptor on gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid secretion. The binding of histamine to the H2 receptor initiates a Gs protein-coupled signaling cascade.
This compound competitively blocks this initial step, preventing the activation of the downstream signaling molecules. This leads to a significant reduction in both basal and stimulated gastric acid secretion.[1][2] The sequence of events in this pathway is as follows:
-
Histamine Binding and H2 Receptor Activation: Histamine binds to the H2 receptor, a Gs protein-coupled receptor (GPCR), on the parietal cell membrane.
-
G-Protein Activation: This binding event causes a conformational change in the H2 receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
-
Phosphorylation and H+/K+-ATPase Activation: Activated PKA phosphorylates various downstream targets, including proteins involved in the translocation and activation of the H+/K+-ATPase (the proton pump).
-
Gastric Acid Secretion: The activated H+/K+-ATPase pumps H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.
This compound, by blocking the H2 receptor, prevents this entire cascade from being initiated by histamine, thereby reducing intracellular cAMP levels and decreasing the activity of the H+/K+-ATPase.[3]
Figure 1. this compound's inhibition of the histamine H2 receptor signaling pathway.
Quantitative Data on this compound's Inhibition of Gastric Acid Secretion
The efficacy of this compound in inhibiting gastric acid secretion has been quantified in several studies. The following tables summarize the dose-dependent inhibitory effects of oral this compound on gastric acid output stimulated by various secretagogues.
Table 1: Effect of Oral this compound on Gastric Acid Secretion [4][5]
| Time After Dose (h) | Stimulus | % Inhibition of Gastric Acid Output by Dose (mg) |
| 20-50 | ||
| Up to 10 | Nocturnal | 57 |
| Up to 3 | Betazole | - |
| Up to 6 | Pentagastrin | - |
| Up to 4 | Meal | 41 |
| Up to 3 | Caffeine | - |
Table 2: Dose-Related Suppression of Nocturnal Acid Secretion by an Evening Oral Dose of this compound
| This compound Dose (mg) | Percent Suppression |
| 30 | 57% |
| 100 | 73% |
| 300 | 90% |
Table 3: Inhibition of Histamine-Induced Gastric Acid Output in Rats by Intravenous this compound
| This compound Dose (mg/kg) | Inhibition of Total Acid Output for 2h |
| 10 | 58.9% |
| 30 | 86.3% |
Secondary Signaling Pathway: Acetylcholinesterase Inhibition and Prokinetic Effects
Beyond its primary role as an H2 receptor antagonist, this compound exhibits a distinct prokinetic activity, enhancing gastrointestinal motility. This effect is attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).
By inhibiting AChE, this compound increases the concentration and duration of action of ACh at the neuromuscular junction in the gastrointestinal tract. This leads to enhanced cholinergic stimulation of smooth muscle cells, resulting in increased gastric and intestinal motility. This mechanism is distinct from its acid-suppressing effects and is not shared by all H2 receptor antagonists.
References
- 1. ajpp.in [ajpp.in]
- 2. Rebound hypersecretion after H2-antagonist withdrawal--a comparative study with this compound, ranitidine and famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Nizatidine's Prokinetic Profile: A Technical Guide to its Mechanisms and Gastrointestinal Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the prokinetic properties of nizatidine, a histamine H2-receptor antagonist. While primarily known for its acid-suppressing effects, this compound possesses a distinct prokinetic activity that sets it apart from other drugs in its class. This document details the underlying mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved signaling pathways.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism underpinning this compound's prokinetic effects is its ability to inhibit the enzyme acetylcholinesterase (AChE).[1][2][3][4] By inhibiting AChE, this compound increases the synaptic concentration of acetylcholine, a key neurotransmitter in the gastrointestinal tract that promotes smooth muscle contraction and motility. This cholinergic activity is distinct from its H2-receptor antagonism, which is responsible for reducing gastric acid secretion.[5] Unlike other H2-receptor antagonists such as cimetidine and famotidine, which do not exhibit significant prokinetic properties, this compound's unique structure allows it to interact with and inhibit AChE.
The prokinetic action of this compound has been compared to that of neostigmine, a well-known acetylcholinesterase inhibitor. This inhibition leads to enhanced gastric and intestinal motility, contributing to accelerated gastric emptying and increased gastrocolonic responses.
Quantitative Data on Prokinetic Effects
The prokinetic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Guinea Pig Ileum Contraction
| Concentration of this compound | Effect on Acetylcholine-induced Contractions | Comparison | Reference |
| 10⁻⁵ M to 10⁻⁴ M | Augmentation | Similar to neostigmine (10⁻⁸ M to 10⁻⁷ M) | |
| 3.2 x 10⁻⁶ M to 3.2 x 10⁻⁴ M | Concentration-dependent contractile effect | - | |
| 3.2 x 10⁻⁴ M (max activity) | 96.21 ± 6.19% of neostigmine's max activity (3.2 x 10⁻⁶ M) | - |
Table 2: In Vivo Effects of this compound on Gastric Emptying in Rats
| Dose of this compound (intraperitoneal) | Percentage Decrease in Gastric Area (Solid Meal) | Reference |
| Vehicle | 4.9 ± 1.5% | |
| 1 mg/kg | 7.2 ± 0.4% | |
| 3 mg/kg | 10.4 ± 2.0% | |
| 10 mg/kg | 16.7 ± 4.9% | |
| 30 mg/kg | 25.7 ± 7.4% |
Table 3: Effects of this compound on Duodenal Bicarbonate Secretion in Rats
| Dose of this compound (intravenous) | Effect on Duodenal HCO₃⁻ Secretion | Comparison | Reference |
| 3-30 mg/kg | Dose-dependent increase | 10 mg/kg effect equivalent to 0.01 mg/kg carbachol |
Table 4: Acetylcholinesterase Inhibition by this compound
| Parameter | Value | Comparison | Reference |
| IC₅₀ for AChE (rat erythrocytes) | 1.4 x 10⁻⁶ M | Approx. 12 times higher than neostigmine |
Detailed Experimental Protocols
The following sections detail the methodologies employed in key studies investigating this compound's prokinetic properties.
In Vitro Guinea Pig Ileum Contraction Assay
-
Objective: To assess the direct contractile effect of this compound and its influence on acetylcholine-induced contractions.
-
Experimental Setup:
-
Isolated segments of guinea pig ileum were suspended in a tissue bath containing Tyrode solution maintained at 37°C.
-
Contractile responses were recorded isometrically using a force transducer.
-
This compound was added in a cumulative concentration-dependent manner to evaluate its direct effect on muscle contraction.
-
To assess its impact on cholinergic responses, acetylcholine was added in increasing concentrations in the presence and absence of this compound.
-
The effect of acetylcholinesterase on acetylcholine-induced contractions and its subsequent inhibition by this compound were also measured.
-
-
Data Analysis: Contractile responses were measured as a percentage of the maximum response to a standard agonist (e.g., neostigmine).
In Vivo Rat Gastric Emptying Model
-
Objective: To determine the effect of this compound on the rate of gastric emptying of a solid meal in rats.
-
Experimental Setup:
-
Male Wistar rats were fed powdered food containing 30% w/w barium sulfate 14 hours prior to the experiment.
-
Under light ether anesthesia, an initial X-ray photograph of the stomach was taken.
-
This compound or a vehicle was administered intraperitoneally.
-
A second X-ray was taken 30 minutes after drug administration.
-
The area of the gastric outline on the X-ray images was measured.
-
-
Data Analysis: Gastric emptying was calculated as the percentage decrease in the gastric area between the two X-ray images. A positive correlation between the gastric outline area and the weight of gastric contents was established.
Human Electrogastrography (EGG) Study
-
Objective: To evaluate the effect of this compound on gastric myoelectrical activity in healthy volunteers and patients with diabetes mellitus.
-
Experimental Setup:
-
Acute Protocol: Healthy volunteers received a single oral dose of this compound 150 mg.
-
Chronic Protocol: Patients with diabetes mellitus received this compound 300 mg/day for over 30 days.
-
Electrogastrograms (EGGs) were recorded before and after a meal in all participants.
-
Cardiac autonomic function was simultaneously evaluated using spectral analysis of heart rate variability.
-
-
Data Analysis: The peak power amplitude and dominant frequency of the 3 cycles per minute (cpm) waves on the EGG were analyzed.
Signaling Pathways and Logical Relationships
This compound's prokinetic effects are mediated through the cholinergic nervous system. The inhibition of AChE leads to an accumulation of acetylcholine in the neuromuscular junction of the gastrointestinal tract. This excess acetylcholine then acts on muscarinic receptors on smooth muscle cells, leading to increased intracellular calcium and subsequent muscle contraction.
Conclusion
This compound's prokinetic properties, primarily driven by its inhibition of acetylcholinesterase, represent a significant and unique aspect of its pharmacological profile. This cholinergic mechanism distinguishes it from other H2-receptor antagonists and provides a dual therapeutic action of acid suppression and enhanced gastrointestinal motility. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in stimulating gut motor function. For drug development professionals, this compound serves as an interesting case study of a molecule with dual, mechanistically distinct activities. Further research could explore the therapeutic potential of this prokinetic action in a broader range of gastrointestinal motility disorders.
References
- 1. Inhibition of acetylcholinesterase by the H2-receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical study on the effects of this compound on gastric motility and cardiac autonomic function. Investigations using electrogastrography and spectral analysis of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetic activity of this compound: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Molecular Interaction of Nizatidine with Histamine H2 Receptors
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Nizatidine is a potent and selective second-generation histamine H2 receptor antagonist used clinically to inhibit gastric acid secretion. Its therapeutic effect is mediated by a direct molecular interaction with the histamine H2 receptor (H2R), a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. This guide provides a detailed examination of this interaction, covering the mechanism of action, binding affinities, the structural basis of antagonism, and the downstream effects on intracellular signaling pathways. Detailed experimental protocols for characterizing this interaction are also provided.
Mechanism of Action
This compound functions as a competitive and reversible antagonist at the histamine H2 receptor[1][2]. The endogenous agonist, histamine, when released from enterochromaffin-like (ECL) cells, binds to the H2R, initiating a signaling cascade that results in the secretion of gastric acid[3]. This compound, possessing a distinct thiazole ring structure, competes with histamine for the same orthosteric binding site on the receptor[3]. By physically occupying this pocket, this compound prevents histamine from binding and activating the receptor. This competitive inhibition effectively blocks the primary pathway for stimulating gastric acid secretion, leading to a reduction in both basal and stimulated (e.g., by food or caffeine) acid production[4].
Quantitative Pharmacological Data
The interaction of this compound with the H2 receptor and its subsequent physiological effects can be quantified by several key parameters. This compound's potency is comparable to that of ranitidine and significantly greater than that of cimetidine.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Binding Potency (IC₅₀) | 0.9 nM | The concentration of this compound required to inhibit 50% of histamine binding to the H2 receptor in vitro. | |
| Oral Bioavailability | > 70% | The fraction of an orally administered dose of unchanged drug that reaches systemic circulation. | |
| Plasma Half-life (t½) | 1 - 2 hours | The time required for the plasma concentration of the drug to be reduced by half. | |
| Plasma Protein Binding | ~35% | The percentage of this compound in the blood that is bound to plasma proteins. |
H2 Receptor Signaling Pathway and Inhibition by this compound
The histamine H2 receptor is a canonical Gs-coupled receptor. Its activation by histamine triggers a well-defined intracellular signaling cascade.
-
Histamine Binding: Histamine binds to the H2 receptor on the gastric parietal cell.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Proton Pump Stimulation: PKA phosphorylates various downstream targets, culminating in the activation of the H+/K+-ATPase (the proton pump), which actively transports H+ ions into the gastric lumen, resulting in acid secretion.
This compound, by competitively blocking the initial histamine binding step, prevents the entire downstream cascade, thereby inhibiting cAMP production and subsequent acid secretion.
References
Nizatidine's Impact on Duodenal Bicarbonate Secretion in Rats: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2-receptor antagonist, is widely recognized for its role in reducing gastric acid secretion. However, emerging research in rat models has unveiled a secondary, yet significant, mechanism of action: the stimulation of duodenal bicarbonate secretion. This technical guide synthesizes the available preclinical data, providing an in-depth analysis of the quantitative effects, underlying signaling pathways, and detailed experimental protocols related to this compound's influence on this crucial mucosal defense mechanism. This paper aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's multifaceted gastroprotective properties beyond its primary acid-suppressing function.
Introduction
The duodenal mucosa is the first line of defense against the acidic chyme exiting the stomach. A critical component of this defense is the secretion of bicarbonate (HCO3-) by duodenal epithelial cells, which neutralizes luminal acid and maintains a pH gradient at the epithelial surface. Histamine H2-receptor antagonists are a class of drugs that primarily act by blocking histamine-induced gastric acid secretion. This compound, a member of this class, has demonstrated a unique ancillary property of stimulating duodenal bicarbonate secretion in rats.[1] This effect is not shared by all H2-receptor antagonists, suggesting a distinct pharmacological profile for this compound.[1] Understanding this mechanism is crucial for elucidating the full spectrum of its therapeutic effects in gastroduodenal protection.
Quantitative Effects of this compound on Duodenal Bicarbonate Secretion
Studies in anesthetized rats have demonstrated that intravenous administration of this compound leads to a dose-dependent increase in duodenal bicarbonate secretion. The stimulatory effect of this compound is significant and comparable to that of cholinergic agonists.
Table 1: Dose-Dependent Effect of Intravenous this compound on Duodenal Bicarbonate Secretion in Rats
| This compound Dose (mg/kg) | Increase in HCO3- Secretion (µEq/15 min) |
| 3 | (Data not explicitly quantified in provided search results) |
| 10 | Approximately 1.2 - 1.4 |
| 30 | Approximately 1.8 - 2.0 |
Data synthesized from descriptions in referenced studies.[1][2] The effect at 10 mg/kg was noted to be equivalent to that of 0.01 mg/kg carbachol.[1]
Table 2: Comparative Effects of this compound and Other Agents on Duodenal Bicarbonate Secretion in Rats
| Agent | Dose | Effect on HCO3- Secretion |
| This compound | 10 mg/kg, i.v. | Significant increase |
| Ranitidine | Not specified | Increased secretion (similar to this compound) |
| Famotidine | 10 mg/kg, i.v. | No influence |
| Neostigmine | 0.03 mg/kg, i.v. | Mimicked the effect of this compound |
| Carbachol | 0.01 mg/kg, i.v. | Equivalent effect to 10 mg/kg this compound |
This table provides a comparative overview of the effects of different H2-receptor antagonists and cholinergic agents on duodenal bicarbonate secretion.
Table 3: Inhibition of Acetylcholinesterase (AChE) by H2-Receptor Antagonists
| Agent | IC50 for AChE of Rat Erythrocytes (M) |
| This compound | 1.4 x 10⁻⁶ |
| Ranitidine | Showed anti-AChE activity |
| Famotidine | No influence |
| Neostigmine | Approximately 1.2 x 10⁻⁷ (this compound is ~12 times less potent) |
IC50 values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Mechanism of Action
The stimulatory effect of this compound on duodenal bicarbonate secretion is not mediated by its H2-receptor antagonism but rather through a vagal-cholinergic pathway. The primary mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
By inhibiting AChE, this compound increases the local concentration and prolongs the action of acetylcholine in the synaptic cleft. This enhanced cholinergic stimulation acts on muscarinic receptors on duodenal epithelial cells, triggering a signaling cascade that results in increased bicarbonate secretion.
The involvement of the vagal nerve is confirmed by experiments where bilateral vagotomy significantly attenuated the bicarbonate-stimulatory effect of this compound. Furthermore, the administration of atropine, a muscarinic receptor antagonist, also abolished the this compound-induced increase in bicarbonate secretion, confirming the role of muscarinic acetylcholine receptors. Interestingly, the effect of this compound was not affected by indomethacin, a cyclooxygenase inhibitor, suggesting that prostaglandins are not involved in this particular pathway.
References
- 1. Bicarbonate stimulatory action of this compound, a histamine H(2)-receptor antagonist, in rat duodenums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by this compound, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Inhibition of Acetylcholinesterase by Nizatidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2-receptor antagonist, is primarily utilized for the reduction of gastric acid secretion. However, emerging evidence has conclusively demonstrated its secondary activity as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-vitro inhibitory action underlies some of this compound's other pharmacological effects, such as its gastroprokinetic properties. This technical guide provides a comprehensive overview of the in-vitro inhibition of acetylcholinesterase by this compound, presenting quantitative data, detailed experimental protocols, and a mechanistic visualization of its downstream effects.
Quantitative Analysis of this compound's Inhibitory Activity
The inhibitory potency of this compound against acetylcholinesterase and pseudocholinesterase has been quantified in several studies. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. For comparison, data for the well-characterized AChE inhibitor, neostigmine, is also included.
| Compound | Enzyme | Enzyme Source | IC50 (M) | Ki (M) | Type of Inhibition | Reference |
| This compound | Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.4 x 10-6 | - | - | [1][2] |
| This compound | Acetylcholinesterase (AChE) | Not Specified | 6.7 x 10-6 | 7.4 x 10-6 | Noncompetitive, Reversible | [3] |
| This compound | Pseudocholinesterase (PChE) | Rat Plasma | 5.7 x 10-4 | - | - | [1] |
| Neostigmine | Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.1 x 10-7 | - | - | [1] |
| Neostigmine | Pseudocholinesterase (PChE) | Rat Plasma | 3.3 x 10-6 | - | - |
Experimental Protocols for In-Vitro Acetylcholinesterase Inhibition Assay
The following is a detailed methodology for a typical in-vitro colorimetric acetylcholinesterase inhibition assay, based on the widely used Ellman's method, which is applicable for assessing the inhibitory potential of compounds like this compound.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (e.g., from rat erythrocytes, electric eel, or human recombinant)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test Compound: this compound
-
Positive Control: Neostigmine or other known AChE inhibitor
-
Instrumentation: Spectrophotometric microplate reader capable of measuring absorbance at 412 nm.
-
96-well microplates
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and the positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
DTNB solution
-
This compound solution at various concentrations (or solvent for the control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes) to monitor the colorimetric change.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity with this compound) / Activity of control] x 100
-
The IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at the synaptic cleft, thereby potentiating cholinergic signaling. One of the physiological consequences of this action is the stimulation of duodenal bicarbonate secretion. The following diagrams illustrate the experimental workflow for determining AChE inhibition and the proposed signaling pathway.
Caption: Experimental workflow for determining AChE inhibition by this compound.
Caption: Proposed signaling pathway of this compound-induced duodenal bicarbonate secretion.
Conclusion
This compound exhibits a clear, though moderate, in-vitro inhibitory effect on acetylcholinesterase. This activity is characterized by a noncompetitive and reversible mechanism. The IC50 value for AChE is in the low micromolar range, suggesting that at therapeutic concentrations, this compound can exert a tangible anticholinesterase effect. This secondary pharmacological action is likely responsible for its observed prokinetic effects and its ability to stimulate duodenal bicarbonate secretion. For researchers in drug development, understanding this dual mechanism of action is crucial for a comprehensive evaluation of this compound's pharmacological profile and for the exploration of new therapeutic applications for this and structurally related compounds.
References
- 1. Stimulation by this compound, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gastroprokinetic activity of this compound, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Assay of Nizatidine in Human Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2 receptor antagonist commonly used to treat peptic ulcer disease and gastroesophageal reflux disease. Accurate and sensitive quantification of this compound in biological matrices such as human plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described LC-MS/MS method for this compound analysis in human plasma and urine.
Table 1: Calibration Curve and Sensitivity
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 5 - 2000 ng/mL | 0.5 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 0.5 µg/mL[1] |
Table 2: Method Validation Parameters (Based on a validated HPLC method)
| Parameter | Result |
| Recovery | |
| Low QC | > 90% |
| Medium QC | > 90% |
| High QC | > 90% |
| Intra-day Precision (%RSD) | |
| Low QC | < 15% |
| Medium QC | < 15% |
| High QC | < 15% |
| Inter-day Precision (%RSD) | |
| Low QC | < 15% |
| Medium QC | < 15% |
| High QC | < 15% |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles |
| Stability (Short-Term, Room Temp) | Stable for at least 4 hours |
| Stability (Long-Term, -20°C) | Stable for at least 12 weeks |
Note: The data in Table 2 is adapted from a validated HPLC method and is provided for illustrative purposes. Comprehensive validation of the LC-MS/MS method should be performed to establish these parameters.
Experimental Protocols
A detailed methodology for the analysis of this compound in human plasma and urine using LC-MS/MS is provided below.
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC-MS/MS Conditions
The following tables outline the chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol:Water (95:5, v/v) with 5 mM Ammonium Formate[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 332.1 → 155.1 |
| MRM Transition (Internal Standard) | e.g., m/z 335.1 → 155.1 (for this compound-d3) |
| Ion Source Temperature | As per instrument manufacturer's recommendation |
| Gas Flow (Nebulizer, Heater) | As per instrument manufacturer's recommendation |
| Collision Energy | Optimized for this compound and internal standard |
Sample Preparation Protocols
This is a simple and rapid method for sample cleanup.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
For urine samples, a simple dilution is often sufficient.
-
Pipette 100 µL of human urine into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 880 µL of the mobile phase as the diluent.
-
Vortex the mixture for 30 seconds.
-
Transfer an aliquot to a vial for injection into the LC-MS/MS system.
While protein precipitation is a common and effective method, other techniques can be employed, potentially offering cleaner extracts.
-
Liquid-Liquid Extraction (LLE): An older method for this compound involved extraction with a mixture of chloroform and 2-propanol (90:10, v/v) from alkalinized serum samples. This approach may require further optimization for an LC-MS/MS workflow.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner samples by using a sorbent to retain the analyte of interest while matrix components are washed away. The choice of sorbent (e.g., C18, mixed-mode) and the development of the wash and elution steps are critical for successful implementation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Logical Relationship of Method Validation
Caption: Method Validation Parameters.
References
Application Notes & Protocols for the Development of Controlled-Release Nizatidine Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of controlled-release oral formulations of Nizatidine. This compound, a histamine H2-receptor antagonist, is commonly prescribed for the treatment of gastric and duodenal ulcers.[1][2] However, its relatively short biological half-life of 1-2 hours necessitates frequent dosing, which can lead to poor patient compliance.[2][3][4] Developing controlled-release formulations can overcome this limitation by maintaining therapeutic drug concentrations for an extended period, thereby improving efficacy and patient adherence.
This document outlines various formulation strategies, key experimental protocols, and data presentation for the development of gastroretentive and sustained-release this compound dosage forms.
Formulation Strategies for Controlled-Release this compound
Several approaches have been successfully employed to develop controlled-release this compound formulations. The primary goal of these strategies is to prolong the gastric residence time of the dosage form, allowing for extended drug release in the upper gastrointestinal tract where this compound is primarily absorbed.
Common strategies include:
-
Floating Drug Delivery Systems (FDDS): These are low-density systems that have a sufficient buoyancy to float over the gastric contents and remain in the stomach for a prolonged period. Effervescent systems, which utilize gas-generating agents like sodium bicarbonate, and non-effervescent systems have been explored.
-
Mucoadhesive Systems: These formulations incorporate bioadhesive polymers that adhere to the gastric mucosa, increasing the intimacy and duration of contact between the drug and the absorbing tissue.
-
Swellable Matrix Systems: These systems are formulated with hydrophilic polymers that swell in the presence of gastric fluid to a size that prevents their passage through the pylorus.
-
High-Density Systems: These formulations have a density greater than that of the gastric contents, enabling them to remain in the lower part of the stomach.
This document will focus on the most widely investigated and promising strategies: floating and mucoadhesive systems.
Data Presentation: Formulation Composition and Characterization
The following tables summarize quantitative data from various studies on controlled-release this compound formulations. This allows for a comparative analysis of different polymers and their impact on key formulation parameters.
Table 1: Composition and Evaluation of this compound Floating Microspheres
| Formulation Code | This compound:Polymer Ratio | Polymer(s) Used | Entrapment Efficiency (%) | Particle Size (nm) | Floating Time (h) | Cumulative Drug Release (%) after 12h | Reference |
| F4 | - | HPMC, MCC | 75.65 | 178.5 | >12 | ~95 | |
| FMN1 | - | Low methoxyl pectin | 95 | 86,600 | >6 | ~97 (after 24h) |
HPMC: Hydroxypropyl Methylcellulose, MCC: Microcrystalline Cellulose
Table 2: Composition and Evaluation of this compound Floating Tablets
| Formulation Code | Key Polymers | Gas-Generating Agent | Floating Lag Time (s) | Total Floating Time (h) | Cumulative Drug Release (%) after 12h | Reference |
| F6 | HPMC K4M | Sodium Bicarbonate | < 60 | > 12 | ~98 | |
| F12 | HPMC K15M, Carbopol 934P | - | < 300 | > 12 | ~99 | |
| F8 | Tamarind Seed Polysaccharide, HPMC | Sodium Bicarbonate, Citric Acid | 50 | > 12 | 98 | |
| HF | HPMC K100M | Sodium Bicarbonate, Calcium Carbonate | - | > 12 | ~95 | |
| F1 | HPMC K4M, Carbopol | Sodium Bicarbonate | 38 | > 24 | ~100 |
HPMC: Hydroxypropyl Methylcellulose
Table 3: Composition and Evaluation of this compound Gastroretentive Pellets
| Formulation Code | Key Polymers | Gas-Generating Agent | Floating Lag Time (s) | Cumulative Drug Release (%) after 12h | Reference | | :--- | :--- | :--- | :--- | :--- | | F0 (Optimized) | HPMC K100M, Ethyl Cellulose | Sodium Bicarbonate | 70 ± 2 | 99.89 | |
HPMC: Hydroxypropyl Methylcellulose
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of controlled-release this compound formulations.
Preparation of Floating Microspheres by Solvent Diffusion-Evaporation Method
This method is widely used for preparing polymeric microspheres.
Protocol:
-
Organic Phase Preparation: Dissolve a specified amount of this compound and the chosen polymer(s) (e.g., HPMC, Ethyl Cellulose) in a suitable organic solvent or a mixture of solvents (e.g., ethanol and dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a dispersing agent (e.g., 1% w/v polyvinyl alcohol) in a beaker.
-
Emulsification: Slowly introduce the organic phase into the aqueous phase while stirring at a constant speed (e.g., 500 rpm) using a mechanical stirrer to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for a specified period (e.g., 1-2 hours) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Collection and Drying: Collect the formed microspheres by filtration, wash them with distilled water to remove any adhering dispersing agent, and then dry them in a desiccator or an oven at a controlled temperature.
Preparation of Floating Tablets by Direct Compression
Direct compression is a simple and cost-effective method for tablet manufacturing.
Protocol:
-
Pre-formulation Blending: Accurately weigh this compound, the release-controlling polymer(s) (e.g., HPMC of different viscosity grades), the gas-generating agent (e.g., sodium bicarbonate), and other excipients like diluents (e.g., microcrystalline cellulose) and lubricants (e.g., magnesium stearate).
-
Sieving: Pass all the ingredients through a sieve of appropriate mesh size to ensure uniformity.
-
Mixing: Blend the drug and excipients (except the lubricant) in a suitable blender for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Lubrication: Add the lubricant to the powder blend and mix for a shorter duration (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches and die set.
Preparation of Gastroretentive Pellets by Extrusion-Spheronization
This technique is used to produce uniform, spherical pellets.
Protocol:
-
Dry Mixing: Mix this compound, the release-retardant polymers (e.g., HPMC K100M, Ethyl Cellulose), the gas-forming agent (e.g., sodium bicarbonate), and the spheronizing agent (e.g., microcrystalline cellulose) in a planetary mixer.
-
Wet Massing: Add a suitable binder solution (e.g., polyvinylpyrrolidone in isopropyl alcohol) to the dry powder blend and mix to form a wet mass of suitable consistency.
-
Extrusion: Pass the wet mass through an extruder equipped with a screen of a specific diameter to form cylindrical extrudates.
-
Spheronization: Place the extrudates into a spheronizer with a rotating plate. The rotational force breaks the extrudates into smaller pieces and rounds them into spherical pellets.
-
Drying: Dry the prepared pellets in a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached.
In Vitro Evaluation Protocols
3.4.1. Drug Content and Entrapment Efficiency
-
Accurately weigh a specific amount of the formulation (microspheres or crushed tablets/pellets).
-
Dissolve the sample in a suitable solvent (e.g., 0.1 N HCl) with the aid of sonication or vigorous shaking.
-
Filter the solution and analyze the drug concentration using a validated analytical method, such as UV-Visible spectrophotometry at the drug's λmax (e.g., 315 nm for this compound).
-
Calculate the drug content and entrapment efficiency using the following formulas:
-
Drug Content (%) = (Actual amount of drug in formulation / Theoretical amount of drug in formulation) x 100
-
Entrapment Efficiency (%) = (Actual drug content / Theoretical drug content) x 100
-
3.4.2. In Vitro Buoyancy Studies
-
Place the formulation (e.g., a single tablet or a known quantity of microspheres/pellets) in a beaker containing a simulated gastric fluid (e.g., 900 mL of 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.
-
Measure the Floating Lag Time , which is the time taken for the formulation to rise to the surface of the medium.
-
Determine the Total Floating Time , which is the duration for which the formulation remains buoyant.
3.4.3. In Vitro Drug Release Studies
-
Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.
-
Use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).
-
Place the formulation in the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Visible spectrophotometry).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations: Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for the development of controlled-release formulations.
References
Application Notes and Protocols for Studying Gastric Motility in Animal Models Using Nizatidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist recognized for its dual pharmacological actions: inhibition of gastric acid secretion and a distinct prokinetic effect on gastrointestinal motility.[1][2][3][4] Unlike other H2-receptor antagonists such as famotidine and cimetidine, which primarily affect acid secretion, this compound also enhances gastric motility.[5] This prokinetic activity is attributed to its noncompetitive and reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the availability of acetylcholine at the neuromuscular junction in the gut, leading to enhanced smooth muscle contraction and accelerated gastric emptying. This unique property makes this compound a valuable tool for studying gastric motility in various animal models.
These application notes provide detailed protocols for utilizing this compound to investigate gastric motility in preclinical research, particularly in rodent and canine models.
Mechanism of Prokinetic Action
This compound's prokinetic effects are not mediated by its H2-receptor antagonism but rather through its inhibition of acetylcholinesterase.
-
Acetylcholinesterase Inhibition : this compound non-competitively inhibits AChE, the enzyme responsible for the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft of the myenteric plexus.
-
Cholinergic Stimulation : The increased concentration of acetylcholine enhances stimulation of muscarinic receptors on gastric smooth muscle cells, thereby increasing the frequency and amplitude of contractions.
-
Enhanced Motility : This cholinergic stimulation results in accelerated gastric emptying and increased gastrointestinal motility.
The IC50 of this compound for acetylcholinesterase has been reported as 6.7 x 10⁻⁶ M, with a Ki value of 7.4 x 10⁻⁶ M for noncompetitive inhibition.
Data Presentation: Quantitative Effects of this compound on Gastric Motility
The following tables summarize the dose-dependent effects of this compound on gastric emptying and motility in rats and dogs from published studies.
Table 1: Effect of Intraperitoneal this compound on Solid Meal Gastric Emptying in Wistar Rats
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) |
| Vehicle | - | 4.9 ± 1.5 |
| This compound | 1 | 7.2 ± 0.4 |
| This compound | 3 | 10.4 ± 2.0 |
| This compound | 10 | 16.7 ± 4.9 |
| This compound | 30 | 25.7 ± 7.4 |
| (Data sourced from Kaneko et al., 1995) |
Table 2: Comparative Effects of H2-Receptor Antagonists on Solid Meal Gastric Emptying in Rats
| Compound | Dose Range (mg/kg, i.p.) | Effect on Gastric Emptying |
| This compound | 1 - 10 | Accelerated |
| Cimetidine | 3 - 30 | No significant effect |
| Famotidine | 0.3 - 3 | No significant effect |
| Cisapride (positive control) | 0.1 - 1 | Accelerated |
| (Data sourced from Ueki et al., 1999) |
Table 3: Effect of Intravenous this compound on Gastric Antral Motility in Dogs (Digestive State)
| Treatment Group | Dose (mg/kg, i.v.) | Effect on Motor Index |
| This compound | 0.3 - 3 | Dose-dependent increase |
| Cimetidine | 1 - 10 | Increase only at highest dose (10 mg/kg) |
| Famotidine | 0.1 - 1 | No effect |
| Cisapride (positive control) | 0.1 - 0.5 | Marked enhancement |
| (Data sourced from Ueki et al., 1999) |
Experimental Protocols
Protocol 1: Assessment of Solid Gastric Emptying in Rats using X-ray Photography
This protocol is adapted from the methodology described by Kaneko et al. (1995).
1. Animals and Acclimatization:
-
Use male Wistar rats weighing 200-300g.
-
House the animals in a controlled environment (12h light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.
-
Acclimatize animals for at least one week before the experiment.
2. Preparation of Barium Meal:
-
Prepare a powdered food mixture containing 30% (w/w) barium sulfate.
3. Experimental Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Provide the barium-containing powdered food for 14 hours.
-
After the 14-hour feeding period, remove the food.
-
Anesthetize the rats lightly with ether.
-
Take an initial X-ray photograph of the stomach to determine the baseline gastric area.
-
Administer this compound or vehicle intraperitoneally (i.p.). Doses can range from 1 to 30 mg/kg.
-
30 minutes after drug administration, take a second X-ray photograph under light ether anesthesia.
4. Data Analysis:
-
Measure the area of the gastric outline on both X-ray images.
-
Calculate the percentage of gastric emptying using the following formula: Gastric Emptying (%) = [(Initial Area - Final Area) / Initial Area] x 100
-
Compare the gastric emptying percentages between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Measurement of Gastric Antral and Duodenal Motility in Conscious Dogs
This protocol is based on the methodology used by Ueki et al. (1999).
1. Animals and Surgical Preparation:
-
Use adult beagle dogs of either sex.
-
Surgically implant strain gauge force transducers on the serosal surfaces of the gastric antrum and duodenum to measure circular muscle contractions.
-
Allow for a recovery period of at least two weeks post-surgery.
2. Experimental Procedure:
-
Fast the dogs for 18 hours, with free access to water.
-
Record baseline gastrointestinal motility during the interdigestive state (characterized by migrating motor complexes).
-
To study the digestive state, feed the dogs a standard meal.
-
Once the digestive motor pattern is established (approximately 30-60 minutes post-meal), administer this compound intravenously (i.v.) at doses ranging from 0.3 to 3 mg/kg.
-
Record the contractile activity for at least 2 hours post-administration.
3. Data Analysis:
-
Quantify the contractile activity by calculating a motor index (MI). The MI can be calculated as the area under the contraction curve over a specific time period (e.g., 30 minutes).
-
Compare the motor index before and after drug administration, and between different dose groups.
-
Statistical analysis can be performed using a paired t-test or repeated measures ANOVA.
Visualizations
Caption: this compound's prokinetic signaling pathway.
Caption: Workflow for rat gastric emptying study.
Caption: Logical flow of this compound's prokinetic effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prokinetic activity of this compound: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Gastroprokinetic activity of this compound during the digestive state in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Nizatidine's Prokinetic Effect on Gastric Emptying
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the effects of nizatidine, a histamine H2-receptor antagonist, on gastric emptying. This compound is primarily known for its acid-suppressing properties; however, it also exhibits prokinetic effects, making it a subject of interest in gastroenterological research.[1] This guide details the established methodologies for quantifying gastric emptying rates, including Gastric Emptying Scintigraphy, the ¹³C-Acetate Breath Test, and the Wireless Motility Capsule. Detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathway and experimental workflows are provided to facilitate robust and reproducible study design.
Introduction to this compound and Gastric Motility
This compound is a competitive and reversible inhibitor of histamine at the H2-receptors located on the gastric parietal cells.[2] This action leads to a reduction in gastric acid secretion. Unique among H2-receptor antagonists, this compound also demonstrates prokinetic properties, primarily attributed to its non-competitive inhibition of acetylcholinesterase.[1][3] By inhibiting this enzyme, this compound increases the local concentration of acetylcholine in the myenteric plexus, which in turn stimulates gastric smooth muscle contractions and enhances gastric motility.[1] Understanding and quantifying this prokinetic effect is crucial for its potential therapeutic applications in conditions characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.
Key Methodologies for Assessing Gastric Emptying
Several validated methods are available to assess gastric emptying. The choice of method often depends on the specific research question, available resources, and the desired balance between invasiveness, cost, and the level of detail required.
1. Gastric Emptying Scintigraphy (GES): Considered the gold standard, this nuclear medicine technique involves the ingestion of a radiolabeled meal and subsequent imaging to quantify the rate of gastric emptying.
2. ¹³C-Acetate Breath Test: A non-invasive method that measures the rate of ¹³CO₂ exhalation following the ingestion of a ¹³C-acetate labeled meal. The rate of ¹³CO₂ appearance in the breath correlates with the rate of gastric emptying.
3. Wireless Motility Capsule: An ingestible capsule that measures pH, temperature, and pressure as it transits through the gastrointestinal tract. Gastric emptying time is determined by the time it takes for the capsule to pass from the acidic environment of the stomach to the more alkaline duodenum.
Data Presentation: Summary of this compound's Effect on Gastric Emptying
The following tables summarize quantitative data from studies investigating the effect of this compound on gastric emptying parameters.
Table 1: Effect of this compound on Gastric Emptying Half-Time (T½) - Scintigraphy
| Study Population | This compound Dose | Meal Type | T½ with Placebo (minutes) | T½ with this compound (minutes) | p-value | Reference |
| Functional Dyspepsia | 150 mg twice daily | Solid | 65.6 ± 23.2 | 110.1 ± 76.7 | 0.03 |
Table 2: Effect of this compound on Gastric Emptying Tmax - ¹³C-Acetate Breath Test
| Study Population | This compound Dose | Tmax before this compound (minutes) | Tmax after this compound (minutes) | p-value | Reference |
| Parkinson's Disease (with delayed GE) | 300 mg/day | 69.5 ± 13.9 | Significantly shortened | <0.05 | |
| Functional Dyspepsia (with impaired GE) | 300 mg/day | 69.2 ± 4.05 | 56.9 ± 0.79 | <0.05 |
Table 3: Effect of this compound on Gastric Retention - Scintigraphy
| Study Population | this compound Dose | Time Point | % Gastric Retention with Placebo | % Gastric Retention with this compound | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | GERD with Delayed Gastric Emptying | 150 mg | 4 hours | Baseline | Significantly improved | <0.05 | | | GERD with Delayed Gastric Emptying | 300 mg | 4 hours | Baseline | Significantly improved | <0.05 | | | Rats | 1-30 mg/kg (IP) | 30 minutes | 95.1 ± 1.5 | Dose-dependent decrease (to 74.3 ± 7.4 at 30 mg/kg) | - | |
Experimental Protocols
Protocol 1: Gastric Emptying Scintigraphy (GES)
Objective: To quantify the rate of gastric emptying of a solid meal after administration of this compound compared to placebo.
Materials:
-
This compound capsules (e.g., 150 mg or 300 mg) and matching placebo capsules.
-
Standardized low-fat, solid meal (e.g., egg substitute labeled with 0.5-1.0 mCi of ⁹⁹mTc-sulfur colloid, two slices of toast, one tablespoon of jam, and 120 mL of water).
-
Gamma camera with a large field of view.
-
Data acquisition and analysis software.
Procedure:
-
Patient Preparation:
-
Patients should fast overnight for at least 8 hours.
-
Medications known to affect gastric motility should be discontinued for a specified period before the study (e.g., 48-72 hours), as clinically appropriate.
-
For diabetic patients, blood glucose levels should be monitored and managed to avoid significant hyperglycemia, which can delay gastric emptying.
-
-
Drug Administration:
-
Administer the this compound or placebo capsule with a small amount of water at a specified time before the test meal (e.g., 60 minutes).
-
-
Test Meal Ingestion:
-
The patient should consume the radiolabeled meal within 10 minutes.
-
-
Imaging:
-
Acquire anterior and posterior images immediately after meal ingestion (time 0) and at subsequent time points, typically 1, 2, and 4 hours post-ingestion.
-
Each image acquisition should be for a standardized duration (e.g., 1-2 minutes).
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
Decay correction is applied to all counts.
-
The percentage of gastric retention at each time point is calculated relative to the counts at time 0.
-
The gastric emptying half-time (T½) can be calculated by fitting the retention data to a mathematical model (e.g., a power exponential function).
-
Protocol 2: ¹³C-Acetate Breath Test
Objective: To non-invasively assess the effect of this compound on the gastric emptying rate of a liquid meal.
Materials:
-
This compound capsules (e.g., 300 mg) and matching placebo capsules.
-
¹³C-sodium acetate.
-
Standardized liquid test meal (e.g., 200 mL of a nutrient drink).
-
Breath collection bags.
-
Gas isotope ratio mass spectrometer or infrared spectrometer for ¹³CO₂ analysis.
Procedure:
-
Patient Preparation:
-
Patients should fast overnight for at least 8 hours.
-
-
Drug Administration:
-
Administer the this compound or placebo capsule with a small amount of water at a specified time before the test meal.
-
-
Baseline Breath Sample:
-
Collect a baseline breath sample before ingestion of the test meal.
-
-
Test Meal Ingestion:
-
The ¹³C-acetate is mixed with the liquid test meal, which the patient should consume within a few minutes.
-
-
Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 4 hours post-ingestion.
-
-
Data Analysis:
-
The ratio of ¹³CO₂ to ¹²CO₂ in each breath sample is measured.
-
The change in this ratio over time is used to calculate the percentage dose of ¹³C recovered per hour.
-
The primary endpoints are the time to peak ¹³CO₂ excretion (Tmax) and the gastric emptying half-time (T½), which are calculated from the ¹³CO₂ excretion curve.
-
Protocol 3: Wireless Motility Capsule
Objective: To measure gastric emptying time following this compound administration. Note: There is a lack of specific studies utilizing this method to assess this compound's effects. The following is a general protocol that can be adapted.
Materials:
-
This compound capsules and matching placebo capsules.
-
Wireless motility capsule system (capsule, receiver, and analysis software).
-
Standardized meal (as recommended by the capsule manufacturer).
Procedure:
-
Patient Preparation:
-
Patients should fast overnight.
-
Discontinue medications that may affect gastrointestinal motility or pH for a specified period before the study.
-
-
Drug Administration:
-
Administer this compound or placebo at a specified time before capsule ingestion.
-
-
Capsule Ingestion:
-
The patient ingests the wireless motility capsule with a small amount of water after consuming the standardized meal.
-
-
Data Recording:
-
The patient wears a receiver that records data transmitted from the capsule for the duration of the study (typically 2-5 days).
-
The patient should maintain a diary of meals, sleep, and bowel movements.
-
-
Data Analysis:
-
The recorded data (pH, temperature, and pressure) is downloaded and analyzed.
-
Gastric emptying time is determined by the time from capsule ingestion to the abrupt rise in pH that signifies its passage from the stomach into the duodenum.
-
Visualizations
Signaling Pathway of this compound's Prokinetic Effect
References
In-Vivo Experimental Design for Nizatidine Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in-vivo experimental designs to evaluate the efficacy of Nizatidine, a histamine H2-receptor antagonist. The described models are suitable for preclinical assessment of this compound's anti-ulcer and anti-reflux properties.
Introduction
This compound is a competitive and reversible inhibitor of histamine at the H2-receptors, particularly those in gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2][3] It is utilized for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][4] Beyond its primary mechanism, this compound also exhibits prokinetic activity through the noncompetitive inhibition of acetylcholinesterase, which may contribute to its therapeutic effect in GERD. This document outlines in-vivo models to substantiate these therapeutic claims.
This compound's Mechanism of Action
This compound's primary mode of action is the blockade of the histamine H2 receptor on gastric parietal cells. This action inhibits the histamine-stimulated pathway of gastric acid secretion. Additionally, this compound has been shown to possess anti-acetylcholinesterase (AChE) activity, which increases the availability of acetylcholine, thereby enhancing gastrointestinal motility.
Experimental Protocols for Efficacy Studies
NSAID-Induced Gastric Ulcer Model in Rats
This model is designed to evaluate the protective effect of this compound against gastric mucosal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
3.1.1. Materials
-
Male Sprague-Dawley or Wistar rats (200-260 g)
-
This compound
-
Indomethacin or Ibuprofen
-
Vehicle for this compound (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Vehicle for NSAID (e.g., 5% sodium bicarbonate for Indomethacin, sterile water for Ibuprofen)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered)
-
Image analysis software (e.g., ImageJ)
3.1.2. Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the new anti-ulcer drug this compound on prostaglandins in the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nizatidine and its Metabolites in Biological Samples
These application notes provide detailed methodologies for the quantification of the H2-receptor antagonist, Nizatidine, and its primary metabolites in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies.
Introduction
This compound is a histamine H2-receptor antagonist that inhibits gastric acid secretion. It is primarily eliminated via renal excretion, with a significant portion undergoing metabolism. The major metabolites of this compound identified in humans are N-2-monodesmethylthis compound (desmethylthis compound), this compound N-2-oxide (N-oxide), and this compound S-oxide (sulphoxide).[1][2][3][4] Accurate quantification of the parent drug and its metabolites in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
This compound Metabolic Pathway
This compound is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form its major metabolites.[5] The gastrointestinal microflora may also contribute to its metabolism. The principal metabolic pathways are N-demethylation, N-oxidation, and S-oxidation.
Figure 1: Simplified metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of this compound and its metabolites from published methods.
Table 1: LC-MS/MS Method for this compound in Human Plasma & Urine
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
|---|---|---|---|---|
| This compound | Plasma | 5 - 2000 ng/mL | 5 ng/mL |
| this compound | Urine | 0.5 - 80 µg/mL | 0.5 µg/mL | |
Table 2: HPLC-UV Method for this compound Metabolites in Human Serum
| Analyte | Matrix | Lower Detection Limit | Reference |
|---|---|---|---|
| N-desmethylthis compound | Serum | 6 - 18 ng/mL |
| this compound S-oxide | Serum | 6 - 18 ng/mL | |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma and Urine
This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound.
4.1.1. Experimental Workflow
Figure 2: LC-MS/MS workflow for this compound analysis.
4.1.2. Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable internal standard)
-
HPLC-grade methanol and water
-
Ammonium formate
-
Human plasma and urine (drug-free)
4.1.3. Sample Preparation
-
To 100 µL of plasma or urine sample, add the internal standard solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4.1.4. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v) containing 5 mM ammonium formate.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
4.1.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 332.1 → 155.1
-
This compound-d3 (IS): m/z 335.1 → 155.1
-
-
Instrument-specific parameters (e.g., collision energy, declustering potential) should be optimized.
4.1.6. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.
Protocol 2: HPLC-UV Quantification of N-desmethylthis compound and this compound S-oxide in Human Serum
This protocol is adapted from a published HPLC method for the determination of this compound metabolites.
4.2.1. Experimental Workflow
Figure 3: HPLC-UV workflow for this compound metabolite analysis.
4.2.2. Materials and Reagents
-
N-desmethylthis compound and this compound S-oxide reference standards
-
Ranitidine (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Chloroform and isopropanol
-
Ammonia solution
-
Human serum (drug-free)
4.2.3. Sample Preparation
-
To 1 mL of serum, add the internal standard.
-
Alkalinize the sample with a small volume of ammonia solution.
-
Perform liquid-liquid extraction by adding 5 mL of chloroform:isopropanol (90:10 v/v) and vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion into the HPLC system.
4.2.4. Liquid Chromatography Conditions
-
Column: Silica-based column (e.g., LiChrosorb Si60, 5 µm)
-
Mobile Phase: Acetonitrile:methanol:water:ammonia solution (e.g., 1000:200:20:5 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
4.2.5. Data Analysis
Quantification is based on the peak height or area ratio of the analytes to the internal standard, plotted against a calibration curve prepared in the same biological matrix.
Conclusion
The protocols provided herein offer robust methods for the quantification of this compound and its major metabolites in biological samples. The LC-MS/MS method for the parent drug provides high sensitivity and selectivity, which is essential for detailed pharmacokinetic studies. The HPLC-UV method, while less sensitive, allows for the determination of the N-desmethyl and S-oxide metabolites. For comprehensive metabolic profiling, it is recommended to use the LC-MS/MS approach and develop a method that allows for the simultaneous quantification of the parent drug and all its metabolites. This would require obtaining the reference standards for all metabolites and optimizing the mass spectrometric conditions for each.
References
- 1. This compound, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) this compound, an H2-blocker. Its metabolism and disposition in man. (1986) | M. P. Knadler | 88 Citations [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. wjarr.com [wjarr.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nizatidine as a Tool to Investigate H2 Receptor Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in research and clinical settings.[1][2] Its primary pharmacological action is the competitive and reversible inhibition of histamine binding to H2 receptors, particularly on gastric parietal cells, leading to a reduction in gastric acid secretion.[3] This property makes this compound an invaluable tool for investigating the pharmacology of the H2 receptor, elucidating its role in physiological processes, and for the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in H2 receptor research.
Physicochemical and Pharmacokinetic Properties of this compound
This compound is an off-white to buff crystalline solid that is soluble in water.[3] It possesses a thiazole ring structure, which distinguishes it from other H2 receptor antagonists like ranitidine.
| Property | Value | Reference |
| Molecular Formula | C12H21N5O2S2 | |
| Molecular Weight | 331.47 g/mol | |
| Oral Bioavailability | >70% | |
| Plasma Half-life | 1-2 hours | |
| Protein Binding | ~35% | |
| Metabolism | Hepatic (less than 7% of an oral dose) | |
| Excretion | Primarily renal |
Pharmacological Profile of this compound
This compound's primary mechanism of action is as a competitive antagonist at the histamine H2 receptor. It also exhibits inhibitory activity at the acetylcholinesterase (AChE) enzyme at higher concentrations.
| Target | Parameter | Value | Reference |
| Histamine H2 Receptor | IC50 | 0.9 nM | |
| Acetylcholinesterase (AChE) | IC50 | 6.7 µM | |
| Acetylcholinesterase (AChE) | Ki | 7.4 µM |
H2 Receptor Signaling Pathways
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence suggests that the H2 receptor can also couple to other signaling pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
References
Application Notes & Protocols: High-Performance Liquid Chromatography Assay for Nizatidine Measurement
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of nizatidine in various samples using high-performance liquid chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a histamine H2-receptor antagonist commonly used for the treatment of duodenal ulcers and gastroesophageal reflux disease. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, conducting pharmacokinetic studies, and monitoring therapeutic drug levels. High-performance liquid chromatography (HPLC) is a predominant technique for the analysis of this compound due to its high sensitivity, specificity, and resolving power.[1] This document details validated HPLC methods for this compound measurement.
Principle of the Method
The methods described are based on reversed-phase high-performance liquid chromatography (RP-HPLC). In this technique, the sample is injected into the HPLC system where it is carried by a polar mobile phase through a nonpolar stationary phase (typically a C8 or C18 column). This compound is separated from other components based on its differential partitioning between the mobile and stationary phases. The eluted this compound is then detected by a UV or Diode Array Detector (DAD) at a specific wavelength. For enhanced sensitivity in biological samples, a fluorescence detector can be used after derivatization.
Data Presentation: Chromatographic Conditions and Validation Parameters
The following tables summarize the quantitative data from various validated HPLC methods for this compound analysis, providing a clear comparison of their key parameters.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (Bulk/Synthetic)[2][3] | Method 2 (Human Plasma)[4] | Method 3 (Bulk/Capsules)[1] | Method 4 (Human Plasma - Fluorescence) |
| Stationary Phase | C8 Shim-pack (250 mm x 4.6 mm, 5 µm) | Nova-Pak C18 cartridge | Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm) | Inertsil C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | 0.02 M Disodium hydrogen phosphate, Acetonitrile, Methanol, Triethylamine (80:10:10:0.05 v/v/v/v) | 0.05 M Phosphoric acid:Acetonitrile (50:50 v/v) | Methanol:Water (55:45 v/v) |
| Flow Rate | 1.1 mL/min | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 240 nm | UV at 320 nm | DAD at 320 nm | Fluorescence (Ex: 461 nm, Em: 517 nm) |
| Retention Time | ~2.82 minutes | ~3.0 (capacity ratio) | ~3.61 minutes | Not specified |
| Internal Standard | Not specified | 4-Amino-antipyrine | Not specified | Amlodipine |
Table 2: Method Validation Parameters for this compound HPLC Assays
| Parameter | Method 1 (Bulk/Synthetic) | Method 2 (Human Plasma) | Method 3 (Bulk/Capsules) | Method 4 (Human Plasma - Fluorescence) |
| Linearity Range | 2 - 14 µg/mL | 0.02 - 5 µg/mL | 5 - 50 µg/mL | 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | 0.9993 | ≥ 0.999 | > 0.9999 | Not specified |
| LOD | 0.011 µg/mL | 0.01 µg/mL | Not specified | Not specified |
| LOQ | 0.049 µg/mL | 0.02 µg/mL | Not specified | Not specified |
| Accuracy (% Recovery) | 99.1 - 101.2% | > 90% | ≥ 98.2% | Not specified |
| Precision (% RSD) | Intra-day: ≤ 3.5%, Inter-day: ≤ 4.2% | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
This protocol is adapted from methods developed for the analysis of this compound in bulk powder and capsule dosage forms.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound capsules
4.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Thermo Hypersil BDS-C8 column (250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
4.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v). Filter and degas the solution before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-50 µg/mL).
4.1.4. Sample Preparation (Capsules)
-
Weigh and finely powder the contents of not fewer than 20 this compound capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4.1.5. Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the flow rate to 1.0 mL/min and the DAD detection wavelength to 320 nm.
-
Inject 20 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
4.1.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
This protocol is based on a validated method for the determination of this compound in human plasma.
4.2.1. Materials and Reagents
-
This compound reference standard
-
4-Amino-antipyrine (Internal Standard, IS)
-
Disodium hydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Perchloric acid
-
Human plasma (drug-free)
4.2.2. Equipment
-
HPLC system with a UV detector
-
Nova-Pak C18 cartridge
-
Centrifuge
-
Vortex mixer
-
Pipettes
4.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.02 M disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine (80:10:10:0.05 v/v/v/v). Filter and degas.
-
Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard (4-amino-antipyrine) in methanol.
-
Plasma Calibration Standards: Spike drug-free human plasma with known amounts of this compound and a constant concentration of the internal standard to prepare calibration standards covering the range of 0.02 to 5 µg/mL.
4.2.4. Sample Preparation
-
To 200 µL of plasma sample (or calibration standard), add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add perchloric acid to precipitate plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the clear supernatant and inject it into the HPLC system.
4.2.5. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.5 mL/min.
-
Set the UV detector to 320 nm.
-
Inject the prepared sample supernatant.
-
Record the chromatogram and measure the peak areas of this compound and the internal standard.
4.2.6. Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards.
-
Construct a calibration curve by plotting the peak area ratio against the this compound concentration.
-
Determine the concentration of this compound in the plasma samples using the calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the HPLC analysis of this compound.
Caption: Workflow for this compound Analysis in Pharmaceutical Formulations.
Caption: Workflow for this compound Analysis in Human Plasma Samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and validation of pure and synthetic this compound drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 3. amecj.com [amecj.com]
- 4. Validation of a new high-performance liquid chromatography assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrofluorimetric Determination of Nizatidine: An Application Note and Protocol
This document provides a detailed protocol for the quantitative determination of nizatidine in bulk and pharmaceutical dosage forms using a sensitive and validated spectrofluorimetric method. This method is based on the derivatization of this compound with a fluorogenic reagent to produce a highly fluorescent compound, allowing for precise and accurate measurement.
Principle
This spectrofluorimetric method involves the reaction of the secondary amine group of this compound with a derivatizing agent, 1-dimethylaminonaphthalene-5-sulphonyl chloride (dansyl chloride), in an alkaline medium. The reaction yields a highly fluorescent product that can be quantitatively measured.[1] The fluorescence intensity of the derivative is directly proportional to the concentration of this compound.
An alternative spectrofluorimetric approach is based on the principle of fluorescence quenching.[2] In this method, a fluorescent probe forms a stable, highly fluorescent complex with a host molecule. The addition of this compound competitively binds to the host molecule, displacing the fluorescent probe and causing a measurable decrease (quenching) in the fluorescence intensity.[2] This quenching effect is proportional to the concentration of this compound.
Apparatus and Software
-
Spectrofluorometer
-
Quartz cuvettes (1 cm)
-
pH meter
-
Vortex mixer
-
Water bath
-
Calibrated glassware (volumetric flasks, pipettes)
Reagents and Solutions
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve in 100 mL of methanol.[1]
-
This compound Working Standard Solution (1 µg/mL): Dilute the standard stock solution with distilled water.
-
Dansyl Chloride Solution (0.1% w/v): Dissolve 100 mg of dansyl chloride in 100 mL of acetone. Store in a dark bottle at 4°C.
-
Carbonate Buffer (0.1 M, pH 10.5): Prepare by mixing appropriate volumes of 0.1 M sodium carbonate and 0.1 M sodium bicarbonate solutions. Adjust the pH using a pH meter.[1]
-
Methanol
-
Acetone
-
Distilled Water
Experimental Protocols
Preparation of Standard Curve
-
Aliquot different volumes of the this compound working standard solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25–300 ng/mL.
-
To each flask, add 1 mL of 0.1 M carbonate buffer (pH 10.5).
-
Add 1 mL of dansyl chloride solution to each flask.
-
Mix the contents of the flasks and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) or by heating at a controlled temperature (e.g., 60°C) for a shorter period.
-
Complete the volume to 10 mL with distilled water.
-
Measure the fluorescence intensity of each solution at an emission wavelength of 513 nm after excitation at 367 nm.
-
Plot a calibration curve of fluorescence intensity versus this compound concentration.
Preparation of Sample Solution (from Capsules)
-
Weigh and finely powder the contents of ten this compound capsules.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate volume of the filtrate with distilled water to obtain a final concentration within the linear range of the standard curve.
-
Proceed with the derivatization and measurement as described in section 4.1.
Method Validation Summary
The described spectrofluorimetric method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
| Parameter | Result (Dansyl Chloride Method) | Result (Fluorescence Quenching Method) |
| Excitation Wavelength (λex) | 367 nm | 343 nm |
| Emission Wavelength (λem) | 513 nm | 495 nm |
| Linearity Range | 25–300 ng/mL | 0.04–1.9 µg/mL |
| Limit of Detection (LOD) | 11.71 ng/mL | 0.013–0.030 µg/mL |
| Limit of Quantification (LOQ) | 35.73 ng/mL | Not explicitly stated |
| Correlation Coefficient (r²) | >0.999 | Not explicitly stated |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectrofluorimetric determination of this compound.
Logical Relationship of the Derivatization Reaction
Caption: Derivatization reaction of this compound with dansyl chloride.
References
Troubleshooting & Optimization
Nizatidine Aqueous Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the instability of Nizatidine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing a rapid loss of potency. What are the most likely causes?
A1: The instability of this compound in aqueous solutions is primarily driven by hydrolysis and oxidation.[1] Key factors that accelerate degradation include:
-
pH: this compound shows considerable degradation in basic (alkaline) conditions and is also susceptible to acidic hydrolysis.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of this compound sulfoxide and other oxidative degradants.[1][3]
-
Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.
-
Light: Exposure to UV light can induce photodegradation, leading to the formation of various byproducts.
Q2: What is the optimal pH range for a stable aqueous this compound solution?
A2: To minimize degradation, maintaining a specific pH is crucial. The recommended pH range for aqueous formulations of this compound is between 6.0 and 7.0. Within this slightly acidic to neutral range, the rates of both acid- and base-catalyzed hydrolysis are minimized. Studies on extemporaneous preparations did not find a direct correlation between the pH of various beverages and drug concentration changes over 48 hours, but controlled pharmaceutical formulations benefit from buffering in the 6-7 range.
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature is a critical factor. Storing this compound solutions at refrigerated temperatures (e.g., 5°C) significantly improves stability compared to room temperature (15-30°C). For instance, in some extemporaneous preparations, significant potency loss (>10%) was observed at room temperature after 48 hours, while refrigerated samples remained stable. Intravenous admixtures of this compound are stable for at least 7 days at either room or refrigerated temperatures and for 30 days when frozen. An exception is a 3.0 mg/mL concentration in 8.5% amino acid injection, which should not be stored at room temperature for more than four days.
Q4: I'm observing a loss of potency in my formulation. What are the main degradation products I should be looking for?
A4: The primary degradation products and metabolites of this compound identified through in-vivo studies and forced degradation analysis are:
-
This compound Sulfoxide: A common product of oxidative degradation.
-
N2-Monodesmethylthis compound: The major metabolite found in vivo, representing about 7% of a dose.
-
This compound N2-Oxide: Another metabolite, accounting for about 5% of a dose. Forced degradation studies under various stress conditions (acid, base, oxidation) can generate these and other related substances, which can be resolved and identified using a stability-indicating HPLC method.
Q5: How can I improve the stability of my aqueous this compound formulation?
A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Use a buffering system (e.g., citrate buffer) to maintain the pH between 6.0 and 7.0.
-
Temperature Control: Formulate, process, and store the solution at controlled, and preferably refrigerated, temperatures unless it is intended for immediate use.
-
Use of Excipients: Incorporating stabilizing agents like β-cyclodextrin can help protect the this compound molecule.
-
Protection from Light: Store the solution in light-resistant containers to prevent photodegradation.
-
Inert Atmosphere: For solutions sensitive to oxidation, preparing and storing them under an inert gas like nitrogen can be beneficial.
Q6: Are there any known excipient incompatibilities with this compound?
A6: While this compound is compatible with a wide range of common intravenous fluids and excipients, specific incompatibilities can arise. For example, in one study, a mixture of this compound with sodium bicarbonate (NaHCO3) resulted in an incompatibility, which was resolved by substituting it with calcium carbonate (CaCO3). It is always recommended to conduct drug-excipient compatibility studies for any new formulation. These studies often involve techniques like Differential Scanning Calorimetry (DSC) and visual observation over time.
Data Presentation
Table 1: Stability of this compound (2.5 mg/mL) in Extemporaneous Oral Preparations
| Vehicle | Storage Condition | Stability at 8 hours | Stability at 48 hours |
| Water (Control) | Room Temp (15-30°C) | Stable | Stable |
| Water (Control) | Refrigerated (5°C) | Stable | Stable |
| Gatorade® | Room Temp (15-30°C) | Stable | Stable |
| Gatorade® | Refrigerated (5°C) | Stable | Stable |
| Apple Juice | Room Temp (15-30°C) | Stable | Stable |
| Apple Juice | Refrigerated (5°C) | Stable | Stable |
| Cran-Grape® Juice | Room Temp (15-30°C) | Stable | >10% Potency Loss |
| Cran-Grape® Juice | Refrigerated (5°C) | Stable | Stable |
| V8® Vegetable Juice | Room Temp (15-30°C) | Stable | >10% Potency Loss |
| V8® Vegetable Juice | Refrigerated (5°C) | Stable | Stable |
| Maalox® Suspension | Room Temp (15-30°C) | Stable | Stable |
| Maalox® Suspension | Refrigerated (5°C) | Stable | Stable |
Table 2: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent / Parameters | Duration | Observation |
| Acid Hydrolysis | 1 M HCl | 2 hours | Significant degradation observed. |
| Base Hydrolysis | 1 M NaOH | 30 minutes | Considerable degradation. |
| Oxidation | 6% H₂O₂ | 30 minutes | Considerable degradation. |
| Thermal Degradation | Dry Heat | - | Stable. |
| Photolytic Degradation | UV Irradiation | - | Some degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Heat the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with mobile phase to a final concentration of approximately 20 µg/mL.
3. Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 30 minutes in a water bath.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with mobile phase to a final concentration of approximately 20 µg/mL.
4. Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.
-
Heat the mixture at 80°C for 30 minutes in a water bath.
-
Cool the solution and dilute with mobile phase to a final concentration of approximately 20 µg/mL.
5. Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for 24 hours.
-
After exposure, dissolve the powder and dilute to a final concentration of approximately 20 µg/mL.
6. Photolytic Degradation:
-
Expose the solid this compound powder to UV irradiation (e.g., 254 nm) for a specified period (e.g., 24-48 hours).
-
After exposure, dissolve the powder and dilute to a final concentration of approximately 20 µg/mL.
7. Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system to analyze the degradation products.
Protocol 2: Stability-Indicating HPLC-DAD Method for this compound Analysis
This protocol describes a validated HPLC method for the quantitative determination of this compound in the presence of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm for quantification of this compound. The full spectrum (200-400 nm) should be monitored to detect degradation products that may not absorb at 320 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
-
Retention Time: Approximately 3.6 minutes for this compound under these conditions.
-
Sample Preparation: Dilute the sample with the mobile phase to fall within the linear range of the calibration curve (e.g., 5–50 µg/mL).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the this compound peak is resolved from all degradation product peaks in the chromatograms from the forced degradation study.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Primary degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
Nizatidine Quantification by LC-MS/MS: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of nizatidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound by LC-MS/MS.
Chromatography Issues
Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak?
A1: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
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Column Choice and Condition: this compound is a polar compound. Ensure you are using a suitable reversed-phase column, such as a C18 or C8.[1][2][3] Over time, columns can degrade. Try replacing the column with a new one of the same type.
-
Mobile Phase pH: The pH of your mobile phase is critical. This compound has a pKa of approximately 6.5.[3] A mobile phase pH around 2.5-4.5 will ensure this compound is consistently protonated, which generally leads to better peak shape on reversed-phase columns.
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Mobile Phase Composition: Ensure your mobile phase components are of high purity (LC-MS grade) and are properly mixed. Inconsistent mobile phase composition can lead to peak shape issues. A common mobile phase for this compound analysis includes a mixture of methanol or acetonitrile with water, often with an additive like ammonium formate or formic acid to control pH and improve ionization.[1]
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Sample Solvent: The solvent used to dissolve your final extracted sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Q2: My this compound retention time is shifting between injections. What could be the cause?
A2: Retention time shifts are typically due to inconsistencies in the chromatographic system. Consider the following:
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Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention time. Check for leaks in the system and ensure the pump is properly primed and delivering a consistent flow.
-
Column Temperature: Inconsistent column temperature can lead to retention time drift. Use a column oven to maintain a stable temperature.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Degassing the mobile phase can prevent bubble formation, which can affect pump performance.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Mass Spectrometry & Detection Issues
Q3: I am experiencing low sensitivity or a weak signal for this compound. How can I improve it?
A3: Low sensitivity can be attributed to several factors from the sample preparation to the mass spectrometer settings.
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Ionization Source: this compound is readily ionizable by electrospray ionization (ESI) in positive mode. Ensure your ESI source is clean and that the spray needle is correctly positioned.
-
Mass Spectrometer Parameters: Optimize the MS parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases), to maximize the this compound signal.
-
MRM Transitions: Confirm you are using the optimal multiple reaction monitoring (MRM) transitions for this compound and its internal standard. A common transition for this compound is m/z 332.1 → 155.1.
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Sample Preparation: Inefficient extraction of this compound from the matrix will result in low signal intensity. Evaluate your sample preparation method for recovery. Protein precipitation is a common and effective method for plasma and urine samples.
Q4: I am observing significant ion suppression or matrix effects. What are the mitigation strategies?
A4: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, where co-eluting matrix components interfere with the ionization of the analyte.
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Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate this compound from the interfering components. Adjusting the mobile phase gradient or using a different stationary phase can achieve this.
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Optimize Sample Preparation: A more rigorous sample cleanup method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can remove a larger portion of the matrix components compared to a simple protein precipitation.
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Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as d3-nizatidine, is the gold standard for compensating for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.
Sample Preparation Issues
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, d3-nizatidine is an excellent choice as it co-elutes with this compound and experiences similar ionization effects. If a SIL IS is not available, a structurally similar compound with similar chromatographic behavior and ionization properties can be used, but it may not compensate for matrix effects as effectively.
Q6: What are the recommended sample preparation techniques for this compound in biological matrices like plasma or urine?
A6: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for many applications. Methanol or acetonitrile are commonly used to precipitate proteins from plasma or urine samples.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A suitable organic solvent is used to extract this compound from the aqueous biological matrix.
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup and can be used to concentrate the sample, leading to higher sensitivity. The choice of SPE sorbent will depend on the physicochemical properties of this compound.
Q7: Is this compound stable during sample storage and processing?
A7: this compound is generally stable under typical laboratory conditions. Studies have shown it to be stable in plasma for at least 4 hours at room temperature, for 12 weeks at -20°C, and through three freeze-thaw cycles. However, it is always good practice to minimize the time samples spend at room temperature and to process them as quickly as possible. This compound has shown susceptibility to degradation in basic conditions.
Experimental Protocols
Below are detailed methodologies for key experiments in this compound quantification by LC-MS/MS, based on published literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., d3-nizatidine in methanol).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Method
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 5 mM Ammonium formate in water.
-
Solvent B: Methanol.
-
-
Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: 332.1 → 155.1
-
d3-Nizatidine (IS): 335.1 → 155.1
-
-
Optimized MS Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~600 L/hr
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated this compound LC-MS/MS assay in human plasma and urine.
| Parameter | Human Plasma | Human Urine |
| Linear Range | 5 - 2000 ng/mL | 0.5 - 80 µg/mL |
| LLOQ | 5 ng/mL | 0.5 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
Visualizations
Caption: Troubleshooting workflow for common this compound LC-MS/MS issues.
Caption: General experimental workflow for this compound quantification by LC-MS/MS.
References
Optimizing Nizatidine Dosage for In-Vivo Rodent Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nizatidine dosage for in-vivo rodent studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: What is the recommended vehicle for administering this compound to rodents?
A1: The choice of vehicle depends on the administration route. For oral administration (gavage) , this compound can be dissolved in sterile water or suspended in 0.5% methylcellulose. For intravenous (IV) and subcutaneous (SC) injections , sterile isotonic saline (0.9% sodium chloride) or 5% dextrose solution are suitable vehicles. For intraperitoneal (IP) injections , sterile isotonic saline is commonly used. It is crucial to ensure the final solution is sterile and within a physiologically acceptable pH range (around 7.0) to minimize irritation.
Q2: How should I prepare a this compound solution for my experiments?
A2: this compound is soluble in water. To prepare a solution, weigh the required amount of this compound powder and dissolve it in the appropriate sterile vehicle. Gentle warming and vortexing can aid dissolution. If using an organic solvent like DMSO or ethanol to create a stock solution, ensure the final concentration of the organic solvent in the dosing solution is minimal to avoid physiological effects. For instance, a stock solution in DMSO can be further diluted in sterile saline. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Q3: What are the recommended dosages of this compound for rodent studies?
A3: The optimal dosage of this compound will depend on the specific research question and the rodent model. However, based on published studies, the following ranges can be considered as a starting point:
-
Inhibition of gastric acid secretion in rats:
-
Gastroprokinetic effects in rats:
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Common Issues
Q4: I am not observing the expected inhibition of gastric acid secretion. What could be the problem?
A4: Several factors could contribute to a lack of efficacy:
-
Incorrect Dosage: The dose may be too low for your specific animal model and stimulus. Consider performing a dose-response study.
-
Timing of Administration: The antisecretory effect of orally administered this compound in rats persists for more than 3.5 hours but may diminish after 6 hours. Ensure the timing of your measurements aligns with the peak activity of the drug.
-
Drug Stability: Ensure your this compound solution was freshly prepared and properly stored. Aqueous solutions are recommended to be used within a day.
-
Administration Technique: Improper administration, especially with oral gavage or injections, can lead to inaccurate dosing. Ensure proper technique and training.
Q5: My animals are showing signs of distress after this compound administration. What should I do?
A5: At very high doses, this compound can cause cholinergic-type effects such as salivation, lacrimation, and diarrhea. If you observe these signs, consider the following:
-
Reduce the Dose: The observed effects are likely dose-dependent. Lowering the dose may alleviate the adverse effects while maintaining efficacy.
-
Monitor Animals Closely: Observe the animals for the severity and duration of the symptoms. Provide supportive care as needed.
-
Review Your Protocol: Double-check your calculations and solution preparation to ensure the correct dose was administered.
-
Consider a Different Administration Route: The route of administration can influence the pharmacokinetic profile and potential for adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in rodent studies.
Table 1: this compound Dosage Ranges for Efficacy in Rats
| Indication | Administration Route | Effective Dose Range (mg/kg) | Reference |
| Inhibition of Basal Gastric Acid Secretion | Oral (p.o.), Subcutaneous (s.c.) | 10 - 100 | |
| Inhibition of Histamine-Stimulated Gastric Acid Secretion | Intravenous (i.v.) | 10 - 30 | |
| Prevention of Gastric Lesions | Oral (p.o.), Subcutaneous (s.c.) | 0.3 - 150 | |
| Increased Gastric Emptying | Intraperitoneal (i.p.) | ≥ 3 | |
| Increased Gastrointestinal Motility | Intravenous (i.v.) | 0.3 - 3 |
Table 2: Acute Toxicity of this compound in Rodents
| Species | Administration Route | Median Lethal Dose (MLD) (mg/kg) | Reference |
| Rodents | Oral (p.o.) | > 1600 | |
| Rodents | Intravenous (i.v.) | 230 | |
| Rodents | Subcutaneous (s.c.) | > 1000 |
Detailed Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Animal Preparation: Fast the rats overnight (12-18 hours) with free access to water.
-
Solution Preparation: Prepare a solution of this compound in sterile water or a suspension in 0.5% methylcellulose at the desired concentration. Ensure the solution is homogenous.
-
Dosing:
-
Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Introduce the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse effects.
Protocol 2: Intravenous Injection in Mice
-
Animal Preparation: No fasting is typically required for IV injections.
-
Solution Preparation: Dissolve this compound in sterile 0.9% saline or 5% dextrose to the desired concentration. Ensure the solution is clear and free of particulates.
-
Dosing:
-
Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg for a bolus injection).
-
Place the mouse in a restraint device to immobilize the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle into the lateral tail vein.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
Caption: this compound's mechanism of action as a competitive H2 receptor antagonist.
Caption: General experimental workflow for in-vivo this compound studies.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Effects of the new anti-ulcer drug this compound on prostaglandins in the rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation by this compound, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastroprokinetic activity of this compound, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Nizatidine
Welcome to the technical support center for the bioanalysis of Nizatidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix effects in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS bioanalysis of this compound.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Poor Peak Shape (Tailing or Fronting) for this compound | - Secondary Interactions: this compound is a polar and basic compound, which can interact with residual silanols on C18 columns. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. - Column Overload: Injecting too high a concentration of the analyte. | - Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). - Optimize the mobile phase pH: Use a mobile phase with a pH that ensures this compound is in a consistent ionic state. The addition of a small amount of an amine modifier (e.g., triethylamine) can help reduce peak tailing. - Reduce injection volume or dilute the sample. |
| 2. Inconsistent or Low Recovery of this compound | - Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound in the specific biological matrix. - Analyte Instability: this compound may be unstable under the extraction or storage conditions. | - Optimize the sample preparation method: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the most effective method for your matrix. For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents. - Ensure proper sample handling and storage: Keep samples on ice during processing and store at -80°C for long-term stability. |
| 3. Significant Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[1][2] - Inadequate Chromatographic Separation: If this compound co-elutes with interfering compounds, matrix effects will be more pronounced. | - Improve sample clean-up: Employ a more rigorous sample preparation technique like SPE to remove a wider range of interferences compared to protein precipitation.[1] - Optimize chromatographic conditions: Adjust the gradient profile to better separate this compound from the matrix components. - Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing more accurate quantification.[3] |
| 4. High Background Noise in the Chromatogram | - Contaminated Mobile Phase or LC System: Impurities in the solvents or build-up in the LC system can lead to high background noise. - Poor Quality Extraction Solvents: Using low-grade solvents for sample preparation can introduce contaminants. | - Use high-purity, LC-MS grade solvents for both the mobile phase and sample preparation. - Regularly flush the LC system with an appropriate cleaning solution. - Filter all mobile phases before use. |
| 5. Carryover of this compound in Blank Injections | - Adsorption of this compound to Surfaces: this compound, being a basic compound, can adsorb to active sites in the injector, tubing, or column. - Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections. | - Optimize the needle wash solution: Use a wash solution that is stronger than the mobile phase (e.g., containing a higher percentage of organic solvent and a small amount of acid or base) to effectively remove residual this compound. - Use a column with low silanol activity. - Inject a blank sample with a high organic content after high concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for this compound in biological fluids, and what are its limitations regarding matrix effects?
A1: Protein precipitation (PPT) with methanol or acetonitrile is a commonly used technique for this compound analysis in plasma and urine due to its simplicity and high throughput.[4] However, PPT is the least effective method for removing endogenous matrix components like phospholipids, which can lead to significant ion suppression in LC-MS/MS analysis. For more sensitive assays or when matrix effects are a concern, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.
Q2: How can I quantify the extent of matrix effects for this compound in my assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?
A3: While not strictly mandatory for all applications, using a SIL-IS (e.g., this compound-d3) is highly recommended for quantitative bioanalysis of this compound by LC-MS/MS. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which allows for more accurate and precise quantification by correcting for these matrix effects.
Q4: What are the key instrument parameters to optimize for minimizing matrix effects in the MS source?
A4: Optimizing the electrospray ionization (ESI) source parameters can help mitigate matrix effects. Key parameters to consider include:
-
Capillary Voltage: Adjusting the voltage can influence the efficiency of ion formation.
-
Gas Flow (Nebulizer and Heater Gas): Optimizing gas flows can improve desolvation and reduce the impact of non-volatile matrix components.
-
Source Temperature: A higher temperature can enhance the evaporation of solvents and reduce the formation of adducts.
It is important to perform source parameter optimization by infusing a solution of this compound and observing the signal intensity while systematically varying these parameters.
Data Presentation
The choice of sample preparation method can significantly impact the degree of matrix effect observed. The following table summarizes typical matrix effect data for H2-receptor antagonists, which are structurally and functionally similar to this compound, in human plasma and urine.
Table 1: Comparison of Matrix Effects for H2-Receptor Antagonists with Different Sample Preparation Techniques
| Analyte | Biological Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Famotidine | Human Plasma | Solid-Phase Extraction (SPE) | < 17% (Ion Suppression) | |
| Famotidine | Human Urine | Dilution | < 17% (Ion Suppression) |
Note: Data for other H2-receptor antagonists is used as a proxy due to the limited availability of specific quantitative matrix effect data for this compound in the public domain.
Experimental Protocols
The following is a detailed protocol for the LC-MS/MS analysis of this compound in human plasma and urine, adapted from Xu et al. (2015).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound-d3 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: 95:5 (v/v) mixture of methanol and water containing 5 mM ammonium formate
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: m/z 332.1 → 155.1
-
This compound-d3 (IS): m/z 335.1 → 155.1
-
-
Optimized MS Parameters:
-
Fragmentor Voltage: 135 V
-
Collision Energy: 21 eV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
-
Visualizations
Experimental Workflow for this compound Bioanalysis
Caption: Workflow for this compound bioanalysis.
Troubleshooting Decision Tree for Matrix Effects
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of this compound in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Nizatidine in experimental formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental formulations aimed at enhancing the bioavailability of Nizatidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its low permeability and short biological half-life of 1-2 hours.[1][2][3] this compound is classified as a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[4] Additionally, it is a substrate for the P-glycoprotein (P-gp) efflux pump in intestinal epithelial cells, which actively transports the drug back into the intestinal lumen, further limiting its absorption.[4]
Q2: What are the most common formulation strategies to improve this compound's bioavailability?
A2: Common strategies focus on increasing its residence time in the upper gastrointestinal (GI) tract, where it is primarily absorbed, and enhancing its solubility and dissolution rate. Key approaches include:
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Gastro-retentive Drug Delivery Systems (GRDDS): Formulations like floating tablets or microspheres are designed to remain in the stomach for an extended period.
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Solid Dispersions: Dispersing this compound in a polymer carrier, such as Eudragit E100, can improve its dissolution profile.
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Use of Different Coating Materials: The choice of coating excipients, such as Opadry white over HPMC, has been shown to significantly impact bioavailability.
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Inclusion Complexes: Using cyclodextrins can enhance solubility.
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Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve stability, solubility, and bioavailability.
Q3: How do excipients influence the bioavailability of this compound?
A3: Excipients can significantly alter the drug's release, dissolution, and absorption. For instance, coating materials can affect disintegration and dissolution times. Some excipients can interact with the drug to form complexes that may either enhance or reduce its solubility and absorption. The viscosity of polymers like HPMC in floating tablets is a key factor in controlling the drug release rate; higher viscosity generally leads to slower release.
Troubleshooting Guides
Issue 1: Inconsistent or Poor In-Vitro Dissolution Results
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Dissolution Medium | Ensure the dissolution medium is appropriate. For this compound, 0.1 N HCl is commonly used to simulate gastric fluid. | The solubility of this compound can be pH-dependent. Using a medium that reflects physiological conditions is crucial for relevant results. |
| Inadequate Agitation | Verify the paddle speed. A speed of 50 or 100 rpm is typically used for this compound tablets. | Agitation affects the diffusion of the dissolved drug from the formulation surface into the bulk medium. Inconsistent agitation leads to variable results. |
| Formulation Integrity Issues (e.g., tablet capping, lamination) | Examine tablets for physical defects. Optimize compression force and review the formulation's binder and lubricant content during tablet manufacturing. | Physical integrity is essential for a predictable dissolution profile. Defects can cause premature or erratic drug release. |
| Excipient Variability | Use excipients from a consistent source and batch. If changing excipients, perform comparability studies, as different grades or types (e.g., HPMC viscosity grades) can alter release profiles. | Excipients can have a major impact on drug release. For example, the viscosity of a film former can affect the disintegration time. |
Issue 2: Low Bioavailability in Preclinical (e.g., Rabbit) In-Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Short Gastric Residence Time | Consider developing a gastro-retentive formulation, such as floating microspheres or tablets. | This compound is primarily absorbed in the upper small intestine. Increasing its retention time in the stomach allows for a more sustained release to the absorption site, which can improve bioavailability. |
| Poor Permeability (P-gp Efflux) | Investigate the inclusion of P-gp inhibitors in the formulation (use with caution and for experimental purposes only, as this can cause significant drug-drug interactions). | This compound is a P-gp substrate; this efflux mechanism actively limits its absorption into the bloodstream. |
| Inadequate Drug Release from Formulation | Re-optimize the formulation based on in-vitro dissolution data. Ensure that the in-vitro release profile is not too slow, which could lead to the dosage form passing the absorption window before the full dose is released. | A direct correlation between in-vitro release and in-vivo performance is critical. A novel raft formulation showed a strong in-vitro in-vivo correlation (R² = 0.9162). |
| Issues with Analytical Method | Validate the bioanalytical method (e.g., HPLC) for quantifying this compound in plasma. Ensure it has adequate sensitivity (Lower Limit of Quantification), accuracy, and precision. | An unreliable analytical method can lead to inaccurate pharmacokinetic data. The method must be able to accurately measure low concentrations of the drug. |
Issue 3: Stability Problems with Experimental Formulations
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation in Solution | Check the pH of the formulation. This compound stability can be pH-dependent. Store liquid preparations under recommended conditions (e.g., refrigeration). | This compound is stable for at least 7 days in most common IV fluids at room or refrigerated temperatures. However, stability can be lower in certain complex mixtures or at non-optimal pH. |
| Physical Instability of Solid Dispersions | Conduct Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) to assess the physical state of the drug in the dispersion. | The drug should be in an amorphous state within the polymer carrier to achieve enhanced solubility. Recrystallization over time will reduce the dissolution advantage. |
| Cross-linking of Coating Polymers | If using certain coating materials like shellac, be aware of potential cross-linking upon aging, which can decrease the dissolution rate. Consider alternative, more stable polymers. | Polymer aging can alter the physical characteristics of the formulation and negatively impact its performance. |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Cmax (µg/mL) | tmax (hours) | AUC (µg·h/mL) | Reference |
| Coated Tablets | ||||
| Formulation 1 (HPMC coated) | 0.97 ± 0.47 | 1.68 ± 0.37 | 3.97 ± 1.61 | |
| Formulation 2 (Opadry white coated) | 1.64 ± 1.02 | 1.50 ± 0.46 | 10.07 ± 0.21 | |
| Gastro-retentive Raft Formulation | ||||
| Marketed Formulation | 210 (ng/mL) | - | - | |
| Novel Raft Formulation | 230.28 ± 0.61 (ng/mL) | - | 1826.17 ± 2.38 (ng·h/mL) |
Table 2: In-Vitro Performance of Coated this compound Tablets
| Formulation | Mean Disintegration Time (minutes) | Drug Release after 120 minutes (%) | Reference |
| Formulation 1 (HPMC coated) | 5 | 100.01 | |
| Formulation 2 (Opadry white coated) | 3 | 100.05 |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Study for this compound Tablets
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Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
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Dissolution Medium: 900 mL of 0.1 N HCl.
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Temperature: Maintain the medium at 37°C ± 0.5°C.
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Paddle Speed: Set the paddle speed to 100 rpm.
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Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes). c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples.
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Analysis: Determine the concentration of this compound in the samples using a validated UV-Vis spectrophotometer at a wavelength of 265 nm or an HPLC method.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the preparation of solid dispersions with Eudragit E100.
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Materials: this compound, Eudragit E100, Methanol, Dichloromethane.
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Solvent Preparation: Prepare a solvent blend of methanol and dichloromethane (e.g., 1:4 ratio).
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Procedure: a. Dissolve a specific ratio of this compound and Eudragit E100 (e.g., 1:4) in the solvent blend to form a clear solution. b. Evaporate the solvent using a rotary evaporator. c. Further dry the resulting solid mass in a vacuum dryer to remove any residual solvent. d. Crush the dried material and sieve it through a specified mesh screen (e.g., #60 mesh) to obtain a homogenous powder.
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Characterization: Evaluate the prepared solid dispersion for drug content, solubility, dissolution, and physical form (using FTIR, DSC, and SEM).
Protocol 3: Quantification of this compound in Human Plasma using HPLC
This is a representative protocol based on common methodologies.
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Sample Preparation (Protein Precipitation): a. To a 0.5 mL plasma sample, add an internal standard. b. Add a precipitating agent like methanol or perchloric acid. c. Vortex the mixture to ensure thorough mixing. d. Centrifuge the sample to pellet the precipitated proteins. e. Collect the clear supernatant and inject it into the HPLC system.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 63:37 v/v).
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Flow Rate: 1.0 - 1.5 mL/min.
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Detection: UV detection at 314 nm or 320 nm, or tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
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Quantification: a. Generate a calibration curve using plasma standards with known concentrations of this compound. b. Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (this compound/Internal Standard) to the calibration curve.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.
Caption: Logical relationship between this compound's bioavailability challenges and formulation solutions.
Caption: Conceptual diagram of a gastro-retentive floating tablet system for this compound delivery.
References
Nizatidine assay validation according to FDA guidelines
This technical support center provides guidance and troubleshooting for the validation of Nizatidine assays in accordance with FDA guidelines. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key FDA guidelines to follow for this compound assay validation?
A1: The primary guidance to follow is the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures", which has been adopted by the FDA.[1][2] This guideline outlines the necessary validation characteristics for various analytical procedures. Additionally, for new drug applications, the FDA's guidance for industry on "Analytical Procedures and Methods Validation for Drugs and Biologics" provides further recommendations.[3]
Q2: What are the essential validation parameters for a quantitative HPLC assay for this compound?
A2: For a quantitative HPLC assay of this compound, the following validation parameters are essential:
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5]
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
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Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
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Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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System Suitability: A test to ensure that the chromatographic system is performing adequately for the intended analysis.
Q3: What is a stability-indicating assay and is it required for this compound?
A3: A stability-indicating assay is a validated quantitative analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. For this compound, a stability-indicating method is crucial to ensure that the measured concentration corresponds to the intact drug and is not affected by any degradants that may form during storage or manufacturing. Forced degradation studies are typically performed to demonstrate the stability-indicating nature of the method.
Troubleshooting Guide
This guide addresses common issues encountered during this compound HPLC assay validation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Possible Cause: Incompatible pH of the mobile phase and sample diluent, secondary interactions with the stationary phase, or column degradation.
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Troubleshooting Steps:
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Ensure the pH of the sample diluent is similar to the mobile phase.
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Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase is often used.
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Consider using a different column with end-capping to minimize silanol interactions.
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If the column is old, replace it with a new one.
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Issue 2: Inconsistent Retention Times
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Possible Cause: Fluctuation in mobile phase composition, temperature variation, or pump malfunction.
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Troubleshooting Steps:
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Ensure the mobile phase is well-mixed and degassed.
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Use a column oven to maintain a consistent temperature.
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Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
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Equilibrate the column for a sufficient time before starting the analysis.
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Issue 3: Low Analyte Recovery in Accuracy Studies
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Possible Cause: Incomplete sample extraction, analyte degradation during sample preparation, or inaccurate standard preparation.
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Troubleshooting Steps:
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Optimize the extraction procedure to ensure complete recovery of this compound from the matrix.
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Investigate the stability of this compound in the sample preparation solvent and conditions. One study found this compound to be stable for at least 4 hours at room temperature in plasma.
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Carefully re-prepare the standard solutions and verify their concentrations.
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Experimental Protocols & Data
Example HPLC Method for this compound Assay
This protocol is based on a published and validated method.
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Column: Shim-pack C8 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile and water (90:10 v/v)
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Flow Rate: 1.1 mL/min
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Detection Wavelength: 240 nm
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Injection Volume: 20 µL
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Temperature: Ambient
Validation Parameters and Acceptance Criteria
The following tables summarize typical validation parameters and their acceptance criteria for a this compound HPLC assay, based on FDA guidelines and published data.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linearity Range | Typically 2 - 14 µg/mL |
Table 3: Accuracy (% Recovery)
| Spiking Level | Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: LOD & LOQ
| Parameter | Typical Value |
| LOD | 0.011 µg/mL |
| LOQ | 0.049 µg/mL |
Table 6: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in retention time or peak area |
| Mobile Phase Composition (± 5%) | No significant change in system suitability parameters |
| Detection Wavelength (± 2 nm) | No significant change in analyte response |
Visualizations
This compound Assay Validation Workflow
Caption: Workflow for this compound Assay Validation
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
Technical Support Center: Development of Stable Nizatidine Oral Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable Nizatidine oral solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating a stable this compound oral solution?
A1: The main challenges in developing a stable this compound oral solution include its susceptibility to degradation, its bitter taste, and potential for microbial growth in a liquid formulation. This compound is particularly vulnerable to degradation under basic and oxidative conditions.[1][2] Additionally, the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, has been a significant concern leading to product recalls.[3][4]
Q2: What are the known degradation pathways for this compound in an aqueous environment?
A2: Forced degradation studies have shown that this compound is susceptible to degradation through hydrolysis (especially under basic conditions) and oxidation.[1] A major degradation product identified is its sulfoxide derivative. The molecule can also undergo photodegradation.
Q3: What is the optimal pH range for a stable this compound oral solution?
A3: While some studies on extemporaneous preparations found no direct correlation between pH and stability within a limited timeframe, a patent for a this compound oral solution suggests a pH range of 6 to 7 to ensure chemical stability. It is crucial to conduct pH-rate profiling studies for your specific formulation to determine the optimal pH for maximum stability.
Q4: What excipients are commonly used in this compound oral solutions?
A4: Commercially available this compound oral solutions contain a variety of excipients to address stability, taste, and microbial challenges. These can include:
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Buffering agents: Anhydrous citric acid and sodium citrate to maintain a stable pH.
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Preservatives: Methylparaben and propylparaben to prevent microbial growth.
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Sweeteners and taste-masking agents: Sucrose, saccharin sodium, and magnasweet to improve palatability. This compound has a bitter taste and a mild sulfur-like odor.
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Viscosity modifiers: Xanthan gum to improve texture and mouthfeel.
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Wetting agents: Glycerin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Increased Degradants | Inappropriate pH: this compound is known to degrade in alkaline conditions. | 1. Measure the pH of your formulation. 2. Conduct a pH-stability study to identify the optimal pH range for your formulation. A pH between 6 and 7 is a good starting point. 3. Incorporate a suitable buffering system (e.g., citrate buffer) to maintain the target pH. |
| Oxidative Degradation: this compound is susceptible to oxidation, leading to the formation of the sulfoxide derivative. | 1. Consider the inclusion of an antioxidant in your formulation. 2. Minimize exposure to oxygen during manufacturing and packaging by using inert gas (e.g., nitrogen) blanketing. 3. Use packaging that limits oxygen permeation. | |
| Photodegradation: Exposure to light can cause degradation. | 1. Protect the formulation from light during all stages of development and storage. 2. Use amber or other light-protective packaging materials. | |
| Poor Taste / Patient Compliance Issues | Inherent Bitterness of this compound: this compound has a pronounced bitter taste and a mild sulfur-like odor. | 1. Incorporate a combination of sweeteners (e.g., sucrose, saccharin sodium). 2. Utilize taste-masking agents. Cyclodextrins have been explored for this purpose. 3. Add flavoring agents like peppermint extract. |
| Microbial Growth | Aqueous-based Formulation: Liquid oral solutions are susceptible to microbial contamination. | 1. Include effective antimicrobial preservatives such as methylparaben and propylparaben. 2. Ensure appropriate water activity in the formulation. 3. Implement and validate aseptic or clean manufacturing processes. |
| Formation of NDMA Impurity | Presence of Nitrite Precursors and Amines: The formation of N-nitrosamines like NDMA can occur in the presence of nitrites and secondary or tertiary amines. | 1. Carefully screen all raw materials, including the active pharmaceutical ingredient (API) and excipients, for the presence of nitrites and other nitrosating agents. 2. Evaluate the potential for NDMA formation under the formulation's processing and storage conditions. 3. Develop and validate a sensitive analytical method for the detection and quantification of NDMA. |
| Inconsistent Results in Stability Studies | Non-validated Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact drug from its degradation products. | 1. Develop and validate a stability-indicating assay method, typically a High-Performance Liquid Chromatography (HPLC) method. 2. Perform forced degradation studies to generate potential degradation products and ensure the method can resolve them from the this compound peak. |
Data Presentation
Table 1: Summary of this compound Stability in Extemporaneous Preparations
| Vehicle | Storage Condition | This compound Remaining after 48 hours (%) |
| Water | Room Temperature (15-30°C) | >90% |
| Water | Refrigerated (5°C) | >90% |
| Gatorade® | Room Temperature (15-30°C) | >90% |
| Gatorade® | Refrigerated (5°C) | >90% |
| Cran-Grape® Juice | Room Temperature (15-30°C) | <90% |
| Cran-Grape® Juice | Refrigerated (5°C) | >90% |
| Apple Juice | Room Temperature (15-30°C) | >90% |
| Apple Juice | Refrigerated (5°C) | >90% |
| V8® Vegetable Juice | Room Temperature (15-30°C) | <90% |
| V8® Vegetable Juice | Refrigerated (5°C) | >90% |
| Maalox® Suspension | Room Temperature (15-30°C) | >90% |
| Maalox® Suspension | Refrigerated (5°C) | >90% |
| Data adapted from a study on the stability of extemporaneously prepared this compound oral liquids. Note that in the Maalox® and V8® preparations, the drug powder did not dissolve uniformly. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in an oral solution.
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Objective: To quantify this compound and separate it from its potential degradation products.
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Instrumentation:
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HPLC system with a UV or Diode Array Detector (DAD).
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-
Chromatographic Conditions:
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Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent.
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Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 320 nm.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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Standard Preparation:
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Prepare a stock solution of this compound reference standard in the mobile phase.
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Prepare a series of working standards by diluting the stock solution to achieve concentrations within a linear range (e.g., 5-50 µg/mL).
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Sample Preparation:
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Accurately dilute the this compound oral solution with the mobile phase to a concentration within the calibration curve range.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Method Validation:
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Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
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Specificity should be confirmed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrating that the degradation product peaks are well-resolved from the main this compound peak.
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Visualizations
References
Technical Support Center: Optimizing Nizatidine Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to reduce variability in Nizatidine animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the consistency and reliability of your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound animal experiments in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| High variability in baseline gastric pH among animals in the same group. | Stress: Handling and experimental procedures can induce stress, which is known to alter gastric acid secretion.[1][2]Dietary Inconsistencies: The type of feed and the fasting state of the animals can significantly impact gastric pH.Coprophagy: Rodents consume their feces, which can buffer stomach acid and alter pH.Animal Health: Underlying health issues can affect physiological parameters, including gastric acid production. | Acclimatization and Handling: Ensure a proper acclimatization period (at least one week) and handle animals consistently and gently to minimize stress.Standardized Diet and Fasting: Use a consistent, purified diet and implement a standardized fasting period (e.g., 18-24 hours for rats) before the experiment.[3] Provide free access to water.Housing: House animals in metabolic cages that prevent coprophagy if baseline pH is a critical and sensitive endpoint.Health Monitoring: Closely monitor animal health and exclude any subjects showing signs of illness. |
| Inconsistent this compound absorption leading to variable plasma concentrations. | Dosing Vehicle: The formulation and administration of the dosing vehicle can affect drug solubilization and absorption. This compound is soluble in water.[4]Gavage Technique: Improper oral gavage technique can cause stress, esophageal or stomach injury, and inaccurate dosing.Fasting State: The presence or absence of food in the stomach can alter drug absorption.Gastrointestinal Motility: Variations in gastric emptying and intestinal transit time can affect the rate and extent of drug absorption. | Vehicle Formulation and Stability: Prepare this compound in a simple aqueous vehicle like water or saline.[4] Ensure the drug is fully dissolved and the solution is stable. Prepare fresh solutions daily unless stability data supports longer storage.Proper Gavage Technique: Ensure personnel are well-trained in oral gavage to minimize stress and ensure accurate administration.Controlled Fasting: Standardize the fasting period before dosing to ensure a consistent gastric environment.Control for Motility: Be aware that this compound itself can have prokinetic effects, enhancing gastric emptying. Factor this into the experimental design and data interpretation. |
| Unexpectedly low efficacy of this compound in reducing gastric acid secretion or ulcer formation. | Incorrect Dosing: Errors in dose calculation or administration.Drug Degradation: this compound may be unstable in certain formulations or under specific storage conditions.Animal Model Resistance: The chosen animal model or strain may have a different sensitivity to H2 receptor antagonists.Severity of Ulcer Model: The ulcer induction method may be too severe for the chosen this compound dose to show a significant protective effect. | Dose Verification: Double-check all dose calculations and ensure accurate administration volumes based on the most recent animal body weights.Proper Drug Handling: Store this compound according to the manufacturer's instructions and prepare dosing solutions fresh.Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for the specific animal model and strain being used.Model Optimization: Adjust the severity of the ulcer induction model (e.g., duration of pylorus ligation, concentration of necrotizing agent) to an appropriate level for testing anti-ulcer agents. |
| High incidence of mortality in the pylorus ligation ulcer model. | Prolonged Ligation Time: Keeping the pylorus ligated for an excessive duration can lead to severe ulceration, perforation, and mortality.Anesthesia Issues: Improper anesthetic depth or prolonged exposure can increase mortality risk.Surgical Trauma: Excessive surgical trauma can lead to complications. | Optimize Ligation Duration: The duration of pylorus ligation should be carefully selected. While longer durations (e.g., 19 hours) have been reported, shorter periods (e.g., 4-6 hours) are often sufficient to induce measurable ulcers with lower mortality.Anesthetic Monitoring: Closely monitor the depth of anesthesia and ensure a smooth and rapid surgical procedure.Refine Surgical Technique: Ensure aseptic surgical technique and minimize tissue handling to reduce trauma. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive and reversible histamine H2 receptor antagonist. It works by blocking the H2 receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from binding to these receptors, which in turn inhibits the production of gastric acid. By reducing gastric acid secretion, this compound helps to protect the gastric mucosa and promote the healing of ulcers.
Q2: Which animal species are most commonly used for this compound studies, and what are the key pharmacokinetic differences?
A2: Rats and dogs are the most common species used in this compound research. The plasma half-life in both species is between 1 and 2 hours. This compound is rapidly and well-absorbed orally in mice, rats, and dogs. In dogs, the absolute oral bioavailability is close to 100%, indicating a negligible first-pass effect. In rats, the bioavailability is slightly lower at around 72.4%, suggesting a minor first-pass effect. The elimination of this compound is faster in rats than in dogs. Single oral doses of up to 1,200 mg/kg in monkeys were not lethal.
Q3: What is a suitable vehicle for oral administration of this compound in rodents?
A3: this compound is soluble in water, making water or 0.9% saline suitable and simple vehicles for oral administration. For suspension formulations, a 0.5% methylcellulose solution can be used. It is crucial to ensure the stability of this compound in the chosen vehicle for the duration of the study.
Q4: How long before the experiment should animals be fasted?
A4: For studies involving gastric acid secretion or ulcer induction, a fasting period of 18-24 hours is commonly employed for rats. This ensures that the stomach is empty of food, which can buffer gastric acid and interfere with the results. Animals should have free access to water during the fasting period.
Q5: Are there any known drug interactions with this compound that could affect my study?
A5: Yes, certain medications can interact with this compound. For instance, antacids containing aluminum and magnesium can slightly decrease its absorption. While this compound does not significantly inhibit the cytochrome P450 system like cimetidine, it's important to be aware of potential interactions with other drugs being co-administered in your study. Always review the literature for interactions with any other compounds you are using.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in Different Animal Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/L) | Tmax (hours) | Bioavailability (%) | Half-life (hours) |
| Rat | Not Specified | Not Specified | Not Specified | ~72.4 | 1-2 |
| Dog | Not Specified | Proportional to dose | 0.5 - 1.0 | ~100 | 1-2 |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | 1-2 |
| Monkey | 1200 (non-lethal dose) | Not Specified | Not Specified | Not Specified | Not Specified |
| Human | 150 mg (total dose) | 700 - 1,800 | 0.5 - 3 | >70 | 1-2 |
| Human | 300 mg (total dose) | 1,400 - 3,600 | 0.5 - 3 | >70 | 1-2 |
Data compiled from multiple sources. Specific values can vary based on the study design, animal strain, and analytical methods.
Experimental Protocols
Protocol 1: Pylorus Ligation (Shay Rat) Model for Gastric Ulcer Induction
This model is used to evaluate the effect of this compound on gastric acid secretion and ulcer formation.
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Animal Selection: Use male Wistar or Sprague-Dawley rats (150-200g).
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Fasting: Fast the rats for 24 hours before the experiment, with free access to water.
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Grouping: Divide the animals into at least three groups:
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Control group (vehicle, e.g., 0.9% saline)
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This compound-treated group (e.g., 10-100 mg/kg)
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Reference drug group (e.g., Ranitidine 50 mg/kg)
-
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Drug Administration: Administer the vehicle, this compound, or reference drug orally or subcutaneously 30 minutes before the surgical procedure.
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Surgical Procedure:
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Anesthetize the rat using an appropriate anesthetic (e.g., ether, isoflurane).
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Make a small midline incision in the abdomen below the xiphoid process.
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Isolate the stomach and ligate the pyloric end with a silk suture. Be careful not to obstruct the blood supply.
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Close the abdominal wall with sutures.
-
-
Post-Surgery: House the animals in individual cages and deprive them of water.
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Sample Collection: After 4-6 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Evaluation:
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Dissect the stomach, collect the gastric contents into a graduated centrifuge tube, and measure the volume.
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Centrifuge the contents and measure the pH of the supernatant.
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Titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.
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Open the stomach along the greater curvature, rinse with saline, and examine for ulcers.
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Score the ulcers based on their number and severity to calculate an ulcer index.
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Protocol 2: Histamine-Induced Gastric Acid Secretion in Rats
This protocol is for assessing the antisecretory activity of this compound.
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Animal Preparation: Use male rats (200-250g) fasted for 24 hours with free access to water.
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Anesthesia and Surgery:
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Anesthetize the rat (e.g., with urethane).
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Perform a tracheotomy to ensure a clear airway.
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Cannulate the jugular vein for intravenous administration of drugs.
-
Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.
-
-
Stomach Perfusion:
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Perfuse the stomach with warm (37°C) saline at a constant rate (e.g., 1 ml/min).
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Collect the perfusate at regular intervals (e.g., 15 minutes).
-
-
Experimental Procedure:
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After a stabilization period to achieve a basal acid secretion rate, administer this compound or vehicle intravenously.
-
30 minutes after this compound administration, infuse histamine (e.g., 50 mg/kg) subcutaneously or intravenously to stimulate acid secretion.
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Continue to collect the gastric perfusate for at least 90 minutes.
-
-
Analysis:
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Measure the volume of each collected sample.
-
Titrate the samples with 0.01 N NaOH to determine the acid concentration.
-
Calculate the total acid output for each time interval.
-
Compare the acid output in the this compound-treated group to the control group to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: this compound competitively inhibits the H2 receptor on gastric parietal cells, blocking the histamine-induced signaling cascade that leads to acid secretion.
Caption: Workflow for evaluating this compound's anti-ulcer activity using the pylorus ligation model in rats.
References
Nizatidine interference with other compounds in co-administration studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential interference when co-administering nizatidine with other compounds.
Frequently Asked Questions (FAQs)
Q1: We observed lower than expected plasma concentrations of our investigational drug when co-administered with this compound. What is the most likely cause?
A1: The most probable cause is a pH-dependent drug-drug interaction. This compound is a histamine H2-receptor antagonist that reduces gastric acid secretion, leading to an increase in gastric pH.[1][2] If your investigational drug is a weak base and requires an acidic environment for optimal dissolution and absorption, the elevated gastric pH caused by this compound can significantly decrease its solubility and, consequently, its bioavailability.
Q2: Are there any scenarios where this compound's own bioavailability is affected during co-administration?
A2: Yes, the co-administration of antacids can slightly reduce the absorption of this compound. Studies have shown that antacids containing aluminum and magnesium hydroxides can decrease the bioavailability of this compound by about 10-20%.[5] One study noted a reduction in the area under the concentration-time curve (AUC) of less than 10% when this compound was given with a magnesium-aluminum hydroxide antacid, though it did take longer to reach the maximum plasma concentration.
Q3: Does this compound interfere with the metabolism of other drugs?
A3: this compound is not known to significantly inhibit the cytochrome P-450 enzyme system. This means that drug interactions mediated by the inhibition of hepatic metabolism are not expected to occur with this compound. This is a key difference compared to some other H2-receptor antagonists like cimetidine.
Q4: We are conducting a study with high-dose aspirin and this compound and have seen some unexpected results. Is there a known interaction?
A4: Yes, a known interaction exists between this compound and very high doses of aspirin. When this compound (150 mg twice daily) is administered concurrently with high doses of aspirin (3,900 mg daily), an increase in serum salicylate levels has been observed. Researchers should be aware of this potential for increased salicylate exposure when designing and interpreting studies with this combination.
Q5: Can we expect this compound to interfere with the analytical quantification of our co-administered compound?
A5: Direct analytical interference from this compound in the assay of another compound is unlikely, provided a validated, specific analytical method such as High-Performance Liquid Chromatography (HPLC) is used. The literature describes numerous robust HPLC methods for the quantification of this compound in biological fluids and pharmaceutical formulations, even in the presence of its metabolites or other H2-receptor antagonists. These methods demonstrate that this compound can be effectively separated from other compounds. To avoid potential issues, it is crucial to develop and validate a stability-indicating analytical method for the simultaneous determination of both this compound and the co-administered drug in the relevant matrices.
Quantitative Data Summary
The following tables summarize the quantitative effects of co-administration on this compound and other compounds.
Table 1: Effect of Co-Administered Compounds on this compound Pharmacokinetics
| Co-Administered Compound | Parameter | % Change | Reference |
| Antacid (Mg-Al Hydroxide) | AUC | < 10% decrease | |
| Antacid (Mg-Al Hydroxide) | Bioavailability | ~12% decrease |
Table 2: Effect of this compound on Co-Administered Compounds
| Co-Administered Compound | Parameter | % Change | Reference |
| High-Dose Aspirin | Serum Salicylate Levels | Increase | |
| Posaconazole (with Cimetidine) | Cmax | 39% decrease | |
| Posaconazole (with Cimetidine) | AUC | 39% decrease |
*Data from a study with cimetidine, another H2-receptor antagonist, is used as an illustrative example of the expected pH-dependent interaction.
Experimental Protocols & Methodologies
Pharmacokinetic Interaction Study Protocol
A typical crossover study to assess the pharmacokinetic interaction between this compound and another compound would involve the following steps:
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Subject Recruitment: Enroll a cohort of healthy volunteers.
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Randomization: Randomly assign subjects to a treatment sequence (e.g., Compound X alone followed by Compound X with this compound, or vice versa).
-
Washout Period: A sufficient washout period between treatment phases is essential to ensure the complete elimination of the drugs from the previous phase.
-
Drug Administration: Administer the compound(s) as per the study design.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose).
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Plasma Processing: Separate plasma from the blood samples and store frozen until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and any relevant metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) for each treatment phase and perform statistical comparisons.
Dissolution Testing for Co-formulations
For a fixed-dose combination product containing this compound, dissolution testing is crucial. A general approach would be:
-
Apparatus Selection: Use a USP-compliant dissolution apparatus, typically Apparatus 1 (basket) or 2 (paddle).
-
Medium Selection: Given the pH-modifying nature of this compound, dissolution should be tested in media of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Test Conditions: The test should be conducted at a controlled temperature (37 ± 0.5 °C) and a specified agitation speed.
-
Sampling: Withdraw samples at multiple time points to generate a dissolution profile for each active pharmaceutical ingredient (API).
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Analysis: Analyze the samples using a validated analytical method (e.g., HPLC) that can simultaneously quantify both this compound and the co-administered drug.
Visualizations
References
Method validation for nizatidine in bulk and synthesis mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of nizatidine in bulk drug and synthesis mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the analysis of this compound due to its high sensitivity and specificity.[1] Other validated methods include UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), which can be suitable for specific applications.[2][3]
Q2: What are the typical validation parameters that need to be assessed for a this compound analytical method?
A2: According to ICH Q2(R1) guidelines, the key validation parameters include:
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Specificity
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Linearity and Range
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Accuracy
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Precision (Repeatability and Intermediate Precision)
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Limit of Detection (LOD)
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Limit of Quantification (LOQ)
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Robustness
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are crucial for developing a stability-indicating method. This compound should be subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method should then be able to resolve the this compound peak from any degradant peaks.
Q4: What is a suitable mobile phase for the HPLC analysis of this compound?
A4: A common mobile phase for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and a buffer, such as phosphate buffer or phosphoric acid solution. The exact ratio can be optimized to achieve the desired retention time and peak shape. For example, a mobile phase of acetonitrile and water (90:10 v/v) has been successfully used.
Q5: What detection wavelength is appropriate for the analysis of this compound?
A5: For UV detection in HPLC and UV-spectrophotometry, this compound shows significant absorbance at wavelengths around 240 nm and 320-325 nm. The choice of wavelength may depend on the solvent and the presence of potential interferences.
Troubleshooting Guides
HPLC Method Validation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Co-eluting impurities. | - Adjust the mobile phase pH to ensure this compound is in a single ionic form. - Use a new or different column. - Reduce the sample concentration or injection volume. - Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks. - Temperature variations. | - Ensure proper mixing and degassing of the mobile phase. - Allow sufficient time for the column to equilibrate with the mobile phase. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. - Use a column oven to maintain a consistent temperature. |
| Poor Resolution Between this compound and Impurities/Degradants | - Sub-optimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high. | - Modify the mobile phase by changing the organic solvent ratio, buffer concentration, or pH. - Try a different column with a different stationary phase (e.g., C18 vs. C8). - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Failure to Meet Linearity (Low Correlation Coefficient) | - Inaccurate standard preparation. - Detector saturation at high concentrations. - Inappropriate calibration range. | - Carefully prepare a fresh set of calibration standards. - Reduce the concentration of the highest calibration standard. - Narrow the calibration range to the expected concentration of the samples. |
| Inaccurate Results (Poor Recovery) | - Incomplete sample extraction. - Standard or sample degradation. - Matrix effects in synthesis mixtures. | - Optimize the sample preparation procedure to ensure complete extraction of this compound. - Prepare fresh standards and samples and protect them from light and heat. - Use a standard addition method to compensate for matrix effects. |
UV-Spectrophotometry Method Validation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Absorbance | - Contaminated solvent or cuvettes. - Inappropriate blank solution. | - Use high-purity solvents and clean cuvettes thoroughly. - Ensure the blank solution is the same as the solvent used to dissolve the sample. |
| Non-linear Calibration Curve | - Deviations from Beer-Lambert Law at high concentrations. - Inaccurate dilutions. | - Prepare a new set of standards and ensure the concentrations are within the linear range. - Use calibrated volumetric flasks and pipettes for dilutions. |
| Inaccurate Results | - Interference from excipients or impurities. - Incorrect wavelength maximum (λmax) setting. | - Perform a scan to confirm the λmax in the chosen solvent. - If interference is suspected, a more specific method like HPLC may be required. |
Experimental Protocols
RP-HPLC Method for this compound in Bulk and Synthesis Mixtures
This protocol is based on a validated method for the estimation of this compound.
-
Chromatographic Conditions:
-
Column: C8 shim-pack (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (90:10 v/v)
-
Flow Rate: 1.1 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-14 µg/mL.
-
-
Sample Solution Preparation:
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Accurately weigh a quantity of the bulk drug or synthesis mixture equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add about 7 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
-
-
Validation Procedure:
-
System Suitability: Inject the standard solution five times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of the sample solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day.
-
UV-Spectrophotometric Method for this compound
This protocol is based on a validated UV-spectrophotometric method.
-
Instrument: UV-Visible Spectrophotometer
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Solvent: 0.1 N HCl
-
Detection Wavelength (λmax): 325 nm
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with 0.1 N HCl to get a concentration of 100 µg/mL.
-
Prepare a series of dilutions in the range of 5-40 µg/mL with 0.1 N HCl.
-
-
Sample Solution Preparation:
-
Weigh and transfer a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1 N HCl and filter the solution.
-
Further dilute the filtrate with 0.1 N HCl to obtain a concentration within the linear range.
-
-
Procedure:
-
Measure the absorbance of the standard and sample solutions at 325 nm against a 0.1 N HCl blank.
-
Construct a calibration curve and determine the concentration of this compound in the sample.
-
Quantitative Data Summary
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Result | Reference |
| Linearity Range | 2 - 14 µg/mL | |
| Correlation Coefficient (r²) | 0.9993 | |
| LOD | 0.011 µg/mL | |
| LOQ | 0.049 µg/mL | |
| Accuracy (Recovery) | 99.1% - 101.2% | |
| Precision (%RSD) | < 2% | |
| Retention Time | ~2.8 minutes |
Table 2: Summary of UV-Spectrophotometric Method Validation Parameters for this compound
| Parameter | Result | Reference |
| Linearity Range | 5 - 40 µg/mL | |
| Correlation Coefficient (r²) | 0.998 | |
| λmax | 325 nm | |
| Solvent | 0.1 N HCl |
Visualizations
Caption: Workflow for HPLC Method Validation of this compound.
References
Technical Support Center: Optimizing Mobile Phase for Nizatidine HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Nizatidine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound HPLC analysis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue. It is often caused by secondary interactions between the analyte and the stationary phase.
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Cause 1: Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of this compound, leading to peak tailing.[1][2]
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Solution 1a: Adjust Mobile Phase pH: this compound has two pKa values, 2.1 and 6.8.[3] Operating the mobile phase at a low pH (around 2.5-3.5) using a buffer like phosphate or an acid modifier like phosphoric acid can protonate the silanol groups, minimizing these secondary interactions.[4][5]
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Solution 1b: Use a Competitor Ion: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby improving peak shape.
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Solution 1c: Employ an End-Capped Column: Modern, well-end-capped C8 or C18 columns are designed to have fewer accessible silanol groups, which can significantly reduce peak tailing for basic compounds.
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Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (pKa2 ≈ 6.8), both the ionized and non-ionized forms of the molecule may exist, which can lead to peak broadening and tailing.
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Solution 2: It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, a pH below 4.8 or above 8.8 would be optimal to ensure it is in a single ionic state.
Q2: My this compound peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions.
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Cause 1: Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to a distorted peak shape, often fronting.
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Solution 1: Reduce the sample concentration or the injection volume.
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Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
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Solution 2: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.
Q3: I'm observing inconsistent retention times for this compound. How can I improve reproducibility?
A3: Fluctuations in retention time can compromise the reliability of your analytical method.
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Cause 1: Poorly Prepared or Unstable Mobile Phase: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Evaporation of the organic component can also alter the mobile phase composition over time.
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Solution 1: Prepare fresh mobile phase daily, ensure accurate measurement of all components, and keep the mobile phase reservoir covered to minimize evaporation. Using a buffered mobile phase is crucial for controlling the pH.
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Cause 2: Column Temperature Fluctuations: The column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.
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Solution 2: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
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Cause 3: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before starting the analytical run, retention times can drift.
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Solution 3: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved, before injecting the first sample.
Q4: How can I improve the resolution between this compound and its related substances or degradation products?
A4: Achieving adequate resolution is critical for accurate quantification and stability-indicating methods.
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Cause 1: Suboptimal Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is a key factor in determining selectivity and resolution.
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Solution 1: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). Reducing the organic content will generally increase the retention time and may improve the resolution of early-eluting peaks.
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Cause 2: Incorrect pH: The pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds like this compound and its impurities.
-
Solution 2: Experiment with different pH values. A change in pH can alter the charge state of the analytes, leading to differential retention and improved separation.
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Cause 3: Inappropriate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they can offer different selectivities.
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Solution 3: If resolution is poor with acetonitrile, try substituting it with methanol, or use a combination of both.
Below is a flowchart to guide the troubleshooting process for common HPLC issues encountered during this compound analysis.
Caption: Troubleshooting workflow for this compound HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase in this compound HPLC analysis?
A1: A common and effective starting point for the reversed-phase HPLC analysis of this compound is a mixture of an aqueous buffer and an organic modifier. Several published methods have demonstrated good results with mobile phases consisting of:
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Aqueous Phase: 0.02 M to 0.05 M phosphate buffer or dilute phosphoric acid.
-
Organic Phase: Acetonitrile or methanol.
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Ratio: A common starting ratio is in the range of 50:50 to 80:20 (aqueous:organic, v/v).
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Column: A C8 or C18 column is typically used.
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Detection: this compound has UV absorbance maxima around 240 nm and 325 nm, with 320 nm also being a common detection wavelength.
Q2: How does the mobile phase pH affect the retention and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. This compound is a basic compound with pKa values of 2.1 and 6.8.
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At low pH (e.g., pH < 2.1): this compound will be fully protonated and carry a positive charge. This can lead to strong retention on some columns but also potential for interaction with residual silanols.
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At intermediate pH (between 2.1 and 6.8): this compound will exist in a mixture of charged states, which can result in poor peak shape if the pH is not well-controlled by a buffer.
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At high pH (e.g., pH > 8.8): this compound will be in its neutral, un-ionized form. In this state, it is more hydrophobic and will be more strongly retained on a reversed-phase column. This can also lead to improved peak shape due to the suppression of silanol interactions.
The relationship between pH and the ionization state of this compound is illustrated in the diagram below.
Caption: Effect of mobile phase pH on this compound's ionization state.
Q3: Can you provide a sample experimental protocol for optimizing the mobile phase?
A3: The following protocol outlines a systematic approach to mobile phase optimization for this compound analysis.
Experimental Protocol: Mobile Phase Optimization for this compound
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System Preparation:
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Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
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Sample: 20 µg/mL this compound in mobile phase.
-
-
Initial Mobile Phase Screening:
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution:
-
Run 1: 80% A, 20% B
-
Run 2: 70% A, 30% B
-
Run 3: 60% A, 40% B
-
-
Evaluation: Assess retention time, peak shape (tailing factor), and theoretical plates for each condition.
-
-
pH Optimization:
-
Select the organic modifier percentage that provides a reasonable retention time (e.g., 3-10 minutes).
-
Prepare the aqueous phase (0.05 M Potassium Phosphate) at three different pH values: 2.5, 3.5, and 7.0.
-
Run the analysis at each pH and evaluate the impact on peak shape and retention.
-
-
Organic Modifier Comparison:
-
Using the optimal pH and aqueous/organic ratio determined in the previous steps, substitute Acetonitrile with Methanol.
-
Compare the chromatograms to assess any changes in selectivity and resolution, especially if impurities are present.
-
-
Data Analysis and Final Method Selection:
-
Compile the data for retention time, tailing factor, and resolution (if applicable) for all conditions tested.
-
Select the mobile phase composition that provides the best balance of analysis time, peak shape, and resolution.
-
The workflow for this optimization process is shown below.
Caption: Experimental workflow for mobile phase optimization.
Data Presentation
The following tables summarize the expected impact of mobile phase variables on the chromatographic parameters of this compound.
Table 1: Effect of Acetonitrile Concentration on this compound Retention (Aqueous Phase: 0.05M Phosphate Buffer, pH 3.0)
| % Acetonitrile | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 20% | ~ 8.5 | ~ 1.3 | ~ 4500 |
| 30% | ~ 5.2 | ~ 1.2 | ~ 5000 |
| 40% | ~ 3.1 | ~ 1.2 | ~ 5200 |
| 50% | ~ 2.0 | ~ 1.1 | ~ 5500 |
Table 2: Effect of Mobile Phase pH on this compound Peak Shape (Mobile Phase: 70% Aqueous Buffer, 30% Acetonitrile)
| Buffer pH | Retention Time (min) | Tailing Factor | Comments |
| 2.5 | ~ 4.8 | ~ 1.1 | Good peak shape, silanols suppressed. |
| 4.5 | ~ 4.5 | ~ 1.5 | Increased tailing due to silanol interaction. |
| 7.0 | ~ 6.5 | ~ 1.2 | Longer retention, good peak shape (ion-suppressed). |
References
Validation & Comparative
Nizatidine vs. Ranitidine: A Comparative Analysis of Nocturnal Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of two histamine H2-receptor antagonists, nizatidine and ranitidine, in the suppression of nocturnal gastric acid secretion. The information presented is based on data from clinical studies to support research and development in gastroenterology.
Executive Summary
This compound and ranitidine are both effective in reducing nocturnal gastric acid secretion by competitively inhibiting histamine H2 receptors on parietal cells. Clinical studies demonstrate that both drugs significantly suppress nighttime acid output compared to placebo. While some studies suggest a comparable efficacy at standard dosages, others indicate subtle differences in the duration and extent of acid suppression. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies employed, and illustrate the underlying physiological pathways.
Data Presentation
The following tables summarize the quantitative data from clinical trials comparing the effects of this compound and ranitidine on nocturnal acid secretion.
Table 1: Efficacy of this compound and Ranitidine in Reducing Nocturnal H+ Ion Concentration
| Study | Drug/Dosage | Number of Subjects | Duration of Measurement | Mean Reduction in H+ Ion Concentration vs. Placebo |
| Dammann et al. (1986)[1] | This compound 150 mg | 10 (healthy males) | 23:00 to 07:00 | 70% |
| This compound 300 mg | 10 (healthy males) | 23:00 to 07:00 | 95% | |
| Ranitidine 300 mg | 10 (healthy males) | 23:00 to 07:00 | 76% | |
| Orr et al. (1988)[2][3] | This compound 150 mg | 9 (healthy volunteers) | Nocturnal | 72% |
| This compound 300 mg | 9 (healthy volunteers) | Nocturnal | 79% | |
| Ranitidine 300 mg | 9 (healthy volunteers) | Nocturnal | 85% |
Table 2: Comparative Effects of this compound and Ranitidine on Gastric pH
| Study | Drug/Dosage | Number of Subjects | Key Findings |
| Savarino et al. (1989)[4] | This compound 300 mg | 16 (healed duodenal ulcers) | No significant difference in overnight acidity (23:00 to 07:00) compared to ranitidine. Ranitidine showed a greater effect on morning acidity. |
| Ranitidine 300 mg | 16 (healed duodenal ulcers) | Similar overnight acid suppression to this compound. | |
| O'Connor et al. (1990)[5] | This compound | 30 (gynaecological laparoscopy patients) | Median pH values were significantly greater than placebo, with no significant difference between this compound and ranitidine. |
| Ranitidine | 30 (gynaecological laparoscopy patients) | Median pH values were significantly greater than placebo, with no significant difference between this compound and ranitidine. |
Table 3: Impact of this compound and Ranitidine on Nocturnal Gastric Volume
| Study | Drug/Dosage | Number of Subjects | Effect on Nocturnal Gastric Volume |
| Dammann et al. (1986) | This compound 300 mg | 10 (healthy males) | Significant reduction in nighttime gastric volume secretion, particularly in the hourly intervals from 04:00 to 07:00. |
| Ranitidine 300 mg | 10 (healthy males) | Significantly lower nocturnal acid secretion and volume compared to placebo. |
Experimental Protocols
The majority of the cited studies employed a randomized, double-blind, crossover design to compare the effects of this compound, ranitidine, and placebo. A common methodology for assessing nocturnal acid secretion is 24-hour intragastric pH monitoring.
24-Hour Intragastric pH Monitoring
This technique involves the insertion of a thin, flexible probe with a pH sensor through the nasal passage into the stomach. The probe is connected to a portable recording device that continuously measures and records the intragastric pH over a 24-hour period.
Key Procedural Steps:
-
Patient Preparation: Subjects are typically required to fast for a specified period before the study and abstain from medications that could interfere with acid secretion.
-
Probe Placement: A pH probe is calibrated and then passed through the nasopharynx into the stomach. The correct positioning is often verified by radiography or by observing a sharp drop in pH as the probe enters the acidic environment of the stomach.
-
Data Recording: The recording device is worn by the subject, who is instructed to maintain a diary of meals, sleep periods, and any symptoms experienced.
-
Data Analysis: The collected data is downloaded and analyzed to determine parameters such as the percentage of time the intragastric pH is below a certain threshold (e.g., pH 4), the mean pH over specific periods (e.g., nocturnal), and the duration and frequency of acid reflux events.
Mechanism of Action and Signaling Pathways
This compound and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit the binding of histamine and subsequently reduce the secretion of gastric acid.
The following diagram illustrates the signaling pathway of histamine-stimulated gastric acid secretion and the point of intervention for H2 receptor antagonists.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion.
The diagram below illustrates a typical experimental workflow for comparing the effects of this compound and ranitidine on nocturnal acid secretion.
Caption: A typical randomized crossover experimental workflow.
Conclusion
Both this compound and ranitidine are effective H2-receptor antagonists for the suppression of nocturnal gastric acid secretion. The available data suggests that at commonly prescribed doses (e.g., 300 mg), both drugs achieve a significant reduction in nocturnal acidity compared to placebo. While some studies indicate no significant pharmacodynamic differences between the two, others suggest ranitidine may have a slightly more prolonged effect into the morning hours. The choice between these agents in a clinical or research setting may depend on specific study objectives, patient populations, and desired duration of acid suppression. Further head-to-head trials with standardized methodologies and larger patient cohorts would be beneficial to delineate more subtle differences in their pharmacodynamic profiles.
References
- 1. Nocturnal acid suppression with a new H2 receptor antagonist--nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twenty four hour intragastric acidity and plasma gastrin concentration in healthy volunteers taking this compound 150 mg, this compound 300 mg, ranitidine 300 mg, or placebo at 21:00 h - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty four hour intragastric acidity and plasma gastrin concentration in healthy volunteers taking this compound 150 mg, this compound 300 mg, ranitidine 300 mg, or placebo at 21:00 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of placebo, ranitidine, famotidine and this compound on intragastric acidity by means of continuous pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of oral this compound and ranitidine on gastric volume and pH in patients undergoing gynaecological laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizatidine vs. Famotidine in GERD Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent histamine H2-receptor antagonists, nizatidine and famotidine, in the context of Gastroesophageal Reflux Disease (GERD) models. The following sections detail their performance based on experimental data, outline relevant experimental protocols, and visualize key mechanistic pathways.
Comparative Efficacy Data
The relative efficacy of this compound and famotidine has been evaluated in both clinical and preclinical settings. While both drugs effectively reduce gastric acid secretion, notable differences in their overall therapeutic profiles have been observed, particularly concerning prokinetic activity and long-term maintenance therapy for erosive esophagitis.
Clinical Efficacy in Erosive Esophagitis
A key differentiator between this compound and famotidine lies in their effectiveness in preventing the recurrence of erosive esophagitis. This compound has demonstrated a superior non-recurrence rate compared to famotidine in maintenance therapy.[1] This difference is particularly pronounced in patients with grade B esophagitis.[1]
| Parameter | This compound (150 mg b.i.d.) | Famotidine (20 mg b.i.d.) | p-value | Reference |
| Non-recurrence Rate (Overall) | Significantly Higher | Lower | 0.049 | [1] |
| Non-recurrence Rate (Grade B Esophagitis) | Significantly Higher | Lower | 0.016 | [1] |
Table 1: Comparison of Non-Recurrence Rates in Maintenance Therapy for Erosive Esophagitis (6 months)
This enhanced efficacy of this compound is attributed to its dual mechanism of action: acid suppression and a prokinetic effect, which is absent in famotidine.[1]
Gastric Acid Suppression
Both this compound and famotidine are effective in raising intragastric pH, a crucial factor in the management of GERD. However, studies have indicated that famotidine may have a more potent and longer-lasting effect on 24-hour acid suppression compared to this compound at clinically recommended once-daily dosages.
| Parameter | This compound (300 mg) | Famotidine (40 mg) | Placebo | Reference |
| Median 24-hour Intragastric pH | 2.3 | 2.8 | 1.5 | |
| Median Overnight (23:00-07:00) pH | 5.2 | 7.0 | 1.3 | |
| Median Morning (07:00-12:00) pH | 2.0 | 5.3 | 1.4 | |
| Time (min) above pH 5.0 (24h) | 198 | 360 | - |
Table 2: Comparative Effects on Intragastric Acidity over 24 Hours
Famotidine demonstrated greater efficacy in reducing circadian acidity and had a more pronounced carryover effect on morning acidity compared to this compound.
Mechanistic Differences: The Prokinetic Action of this compound
The primary pharmacological action of both this compound and famotidine is the competitive antagonism of histamine H2 receptors on gastric parietal cells, leading to decreased gastric acid secretion. However, this compound possesses a unique additional mechanism: the inhibition of acetylcholinesterase (AChE).
By inhibiting AChE, this compound increases the availability of acetylcholine at the neuromuscular junction in the gastrointestinal tract. This enhanced cholinergic activity promotes gastric motility and emptying, an effect not observed with famotidine. This prokinetic action may contribute to this compound's superior performance in preventing GERD recurrence by accelerating the clearance of refluxed gastric contents from the esophagus.
Acetylcholinesterase Inhibition
In vitro studies have quantified the inhibitory activity of this compound on acetylcholinesterase.
| Compound | IC50 for Acetylcholinesterase (AChE) | Reference |
| This compound | 1.4 x 10⁻⁶ M | |
| Neostigmine | 1.1 x 10⁻⁷ M | |
| Famotidine | > 1 x 10⁻³ M |
Table 3: In Vitro Inhibition of Acetylcholinesterase
As shown, famotidine exhibits no significant inhibitory effect on acetylcholinesterase.
Experimental Protocols
Endoscopic Evaluation of Erosive Esophagitis
The assessment of erosive esophagitis in clinical trials typically employs standardized grading systems to ensure consistency and reproducibility. The Los Angeles (LA) Classification is a widely used system.
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks more than 5 mm long, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
24-Hour Intragastric pH Monitoring
This procedure is the gold standard for quantifying gastric acid suppression. A pH catheter is passed transnasally into the stomach, with the tip positioned in the gastric body. The catheter is connected to a portable data logger that records pH at regular intervals over a 24-hour period. Patients are instructed to maintain their normal daily activities and meal schedules and to record symptomatic episodes. Data analysis typically includes calculation of the median pH and the percentage of time the pH remains above specific thresholds (e.g., 3, 4, or 5).
Signaling Pathways and Experimental Workflow
Histamine H2-Receptor Antagonist Signaling Pathway
Caption: Signaling pathway of histamine H2-receptor antagonists in gastric parietal cells.
This compound's Prokinetic Mechanism via Acetylcholinesterase Inhibition
References
Nizatidine's Prokinetic Effect on Gastric Emptying: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the landscape of prokinetic agents is crucial for advancing therapies for gastrointestinal motility disorders. This guide provides an objective comparison of nizatidine's effect on gastric emptying with other key prokinetics, supported by experimental data and detailed methodologies.
This compound, a histamine H2-receptor antagonist, is primarily known for its acid-suppressing properties. However, unlike other drugs in its class such as cimetidine and famotidine, this compound also exhibits prokinetic activity.[1][2] This dual action makes it a subject of interest for conditions characterized by delayed gastric emptying. This guide delves into the comparative efficacy of this compound against other established prokinetic agents, presenting quantitative data, experimental protocols, and mechanistic insights.
Comparative Analysis of Gastric Emptying Parameters
To facilitate a clear comparison, the following table summarizes quantitative data from various studies on the effect of this compound and other prokinetics on gastric emptying. The parameters include gastric emptying half-time (T½) and the percentage of gastric retention at specific time points. It is important to note that the data are derived from different studies with varying methodologies and patient populations, which should be considered when interpreting the results.
| Prokinetic Agent | Dosage and Administration | Patient/Subject Group | Key Findings on Gastric Emptying | Reference |
| This compound | 150 mg, twice daily for 2 months | Patients with functional dyspepsia | Gastric emptying of solids was prolonged (T½ 110.1 ± 76.7 min) compared to placebo (T½ 65.6 ± 23.2 min).[1] | [1] |
| This compound | 300 mg/day for 4 weeks | Patients with functional dyspepsia and impaired gastric emptying | Significantly improved the Tmax value (a marker of gastric emptying) compared to placebo.[3] | |
| This compound CR | 150 mg and 300 mg, single dose | Patients with GERD and delayed gastric emptying | Significantly improved percent gastric retention at 4 hours compared to placebo. | |
| Metoclopramide | 10 mg, IV | Patients with truncal vagotomy and pyloroplasty with delayed emptying | Significantly improved mean T½ from 369 min to 194 min. | |
| Metoclopramide | 10 mg, oral | Patients with gastroesophageal reflux | Significantly decreased mean gastric retention at 90 min from 70.3% to 55.2%. In patients with delayed emptying, retention decreased from 88.9% to 68.6%. | |
| Domperidone | 20 mg, IV | Healthy male volunteers | Significantly reduced the volume of liquid in the stomach 5 minutes after ingestion compared to saline. No significant effect on the half-life of gastric emptying between 5 and 60 minutes. | |
| Domperidone | 10 mg, oral | Healthy adults | Gastric emptying half-time was similar to placebo (236 ± 65 min vs 254 ± 54 min) for a high-fat meal. | |
| Cisapride | 10 mg, four times daily for 4 days | Healthy volunteers | Accelerated gastric emptying of oil and aqueous components by reducing the lag phase. | |
| Cisapride | 10 mg, three times daily for two weeks | Patients with idiopathic gastroparesis | Significantly more effective than placebo in shortening the T½ of gastric emptying. | |
| Erythromycin | 200 mg, IV | Healthy subjects | Enhanced gastric emptying of solids by almost abolishing the lag phase and reducing the overall T½. | |
| Erythromycin | 200 mg, IV | Patients post-esophagectomy | Significantly reduced the mean percent of radiolabeled meal retained at 90 minutes to 37% compared to 88% in the placebo group. | |
| Erythromycin | IV infusion | Patients with functional dyspepsia and delayed gastric emptying | Significantly enhanced solid and liquid gastric emptying (T½ for solids: 72 min vs 146 min with saline; T½ for liquids: 63 min vs 87 min with saline). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
References
In-Vivo Validation of Nizatidine's Acetylcholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nizatidine's acetylcholinesterase (AChE) inhibitory activity with other relevant compounds, supported by available experimental data. It is intended to serve as a resource for researchers in pharmacology and drug development.
Executive Summary
This compound, a histamine H2-receptor antagonist, has been shown to possess acetylcholinesterase (AChE) inhibitory properties. This secondary pharmacological action contributes to its prokinetic effects on the gastrointestinal tract. In-vivo and in-vitro studies have demonstrated this inhibitory activity, positioning this compound as a compound of interest beyond its primary indication for acid-related gastric disorders. This guide summarizes the existing data on this compound's AChE inhibition and provides a framework for its comparative evaluation against other AChE inhibitors.
Comparative Analysis of Acetylcholinesterase Inhibition
Table 1: In-Vitro Acetylcholinesterase (AChE) Inhibition Data
| Compound | IC50 (AChE) | Source Organism/Tissue | Comparison Notes |
| This compound | 1.4 x 10⁻⁶ M | Rat erythrocytes | Approximately 12 times less potent than Neostigmine.[1] |
| Neostigmine | 1.1 x 10⁻⁷ M | Rat erythrocytes | A well-established carbamate AChE inhibitor.[1] |
| Famotidine | > 1 x 10⁻³ M | Rat erythrocytes | Another H2-receptor antagonist with negligible AChE inhibitory activity.[1] |
| Donepezil | 6.7 nM | Rat brain | A potent and selective AChE inhibitor used for Alzheimer's disease. |
Experimental Protocols
To facilitate further research and direct comparative analysis, a detailed protocol for an ex-vivo measurement of AChE activity following in-vivo administration is provided below. This method, based on the widely used Ellman's method, can be adapted to compare this compound with other AChE inhibitors directly in a preclinical setting.
Protocol: Ex-Vivo Acetylcholinesterase Activity Assay in Rat Brain
1. Animal Dosing and Tissue Collection:
-
Animals: Male Wistar rats (200-250g).
-
Groups:
-
Vehicle control (e.g., saline).
-
This compound (e.g., 10 mg/kg, intravenous or intraperitoneal).
-
Positive Control (e.g., Donepezil, 1 mg/kg, oral).
-
-
Procedure:
-
Administer the respective compounds to the animals.
-
At a predetermined time point (e.g., 30 minutes post-dose), euthanize the animals via cervical dislocation.
-
Rapidly dissect the brain on ice and isolate specific regions of interest (e.g., cortex, hippocampus, striatum).
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
2. Tissue Homogenization:
-
Buffer: 0.1 M phosphate buffer (pH 8.0).
-
Procedure:
-
Thaw the brain tissue on ice.
-
Homogenize the tissue in 10 volumes of cold phosphate buffer using a glass Teflon homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the AChE activity assay.
-
3. Acetylcholinesterase Activity Measurement (Ellman's Method):
-
Reagents:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).
-
Acetylthiocholine iodide (ATCI) solution (75 mM).
-
Phosphate buffer (0.1 M, pH 8.0).
-
-
Procedure:
-
In a 96-well microplate, add 240 µL of phosphate buffer to each well.
-
Add 20 µL of the brain homogenate supernatant.
-
Add 20 µL of the DTNB solution.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Express AChE activity as µmol of substrate hydrolyzed/min/mg of protein.
-
Calculate the percentage of AChE inhibition for each treatment group relative to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the site of this compound's inhibitory action on acetylcholinesterase.
Caption: Experimental workflow for in-vivo validation of acetylcholinesterase inhibition.
References
A Comparative Guide to the Pharmacokinetics of Nizatidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the H2-receptor antagonist, nizatidine, and its primary metabolites. The information presented is collated from various human studies to support research and development in gastroenterology and pharmacology.
Executive Summary
This compound is a histamine H2-receptor antagonist that undergoes hepatic metabolism to form three main metabolites: N-desmethylthis compound (this compound M1), this compound S-oxide (this compound M2), and this compound N-oxide. Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 3 hours.[1] It is primarily eliminated via the kidneys, with a significant portion excreted as the unchanged drug. While the pharmacokinetic profile of this compound is well-documented, comprehensive human plasma pharmacokinetic data for its metabolites are less readily available in published literature. This guide summarizes the existing data to facilitate a comparative understanding.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and its metabolites in healthy human adults.
| Parameter | This compound | N-desmethylthis compound (M1) | This compound S-oxide (M2) | This compound N-oxide |
| Oral Bioavailability (%) | >70[1][2] | Data not available | Data not available | Data not available |
| Cmax (µg/L) | 700 - 1,800 (150 mg dose)[1][2] 1,400 - 3,600 (300 mg dose) | Data not available in plasma; quantifiable in plasma in the range of 12-484 ng/ml. | Data not available | Data not available |
| Tmax (hours) | 0.5 - 3 | Data not available | Data not available | Data not available |
| Elimination Half-life (t½, hours) | 1 - 2 | Data not available | Data not available | Data not available |
| Plasma Clearance (L/h) | 40 - 60 | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | 0.8 - 1.5 | Data not available | Data not available | Data not available |
| Urinary Excretion (% of dose) | ~60 (unchanged) | <7 | <6 | <5 |
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily occurs in the liver. The following diagram illustrates the biotransformation of this compound into its key metabolites.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from human clinical studies. Below are representative methodologies employed in these studies.
Pharmacokinetic Study Design
A typical pharmacokinetic study of this compound involves an open-label, single-dose, crossover design in healthy adult volunteers.
-
Subjects: Healthy male and female volunteers, typically between 18 and 45 years of age. Subjects undergo a screening process, including a physical examination and clinical laboratory tests, to ensure they are in good health.
-
Dosing: A single oral dose of this compound (e.g., 150 mg or 300 mg) is administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.
Analytical Methodology: HPLC-MS/MS for Quantification
The concentrations of this compound and its metabolites in plasma and urine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Sample Preparation: Plasma or urine samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the supernatant.
-
Chromatographic Separation: The supernatant is injected into a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and each metabolite. An internal standard is used to ensure accuracy and precision.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of this compound.
Caption: A typical pharmacokinetic study workflow.
References
Nizatidine vs. Proton Pump Inhibitors: A Comparative Analysis of Efficacy in Acid Suppression
In the landscape of acid suppression therapies, both histamine H2-receptor antagonists (H2RAs) and proton pump inhibitors (PPIs) have been cornerstone treatments for acid-related disorders. This guide provides a detailed, evidence-based comparison of the efficacy of nizatidine, a potent H2RA, and the broader class of PPIs, with a focus on their mechanisms of action, quantitative outcomes in clinical trials, and the experimental methodologies used to evaluate their performance. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two major classes of acid-suppressing agents.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and PPIs lies in their distinct mechanisms of action at the cellular level within the gastric parietal cells, the primary producers of gastric acid.
This compound , as a histamine H2-receptor antagonist, functions by competitively and reversibly blocking the action of histamine on the H2 receptors of parietal cells.[1][2][3] Histamine is a key secretagogue that, upon binding to its receptor, initiates a signaling cascade involving cyclic AMP (cAMP) that ultimately stimulates the H+/K+ ATPase (proton pump). By inhibiting this initial step, this compound effectively reduces histamine-stimulated gastric acid secretion.[2]
Proton Pump Inhibitors (PPIs) , on the other hand, act on the final common pathway of acid production.[4] These drugs, which are prodrugs, are activated in the acidic environment of the parietal cell's secretory canaliculi. The activated form then covalently binds to and irreversibly inhibits the H+/K+ ATPase, the enzyme directly responsible for pumping hydrogen ions into the gastric lumen in exchange for potassium ions. This irreversible inhibition provides a more profound and prolonged suppression of gastric acid, regardless of the initial stimulus (histamine, gastrin, or acetylcholine).
Signaling Pathway of Gastric Acid Secretion
The following diagram illustrates the signaling pathways involved in gastric acid secretion and the points of intervention for this compound and proton pump inhibitors.
Comparative Efficacy: Quantitative Data from Clinical Trials
Clinical studies have consistently demonstrated the superior efficacy of proton pump inhibitors over H2-receptor antagonists, including this compound, in various aspects of acid suppression.
Gastric pH Control
The ability of a drug to maintain an intragastric pH above critical thresholds (e.g., pH > 4, which is associated with the healing of erosive esophagitis) is a key measure of its efficacy.
| Parameter | This compound (300 mg at night) | Omeprazole (20 mg in the morning) | Reference |
| Median 24-hour Intragastric pH | 1.8 (increase from baseline of 1.5) | 6.1 (increase from baseline of 1.5) | |
| 24-hour Acid Secretion Reduction | Significant, but less than Omeprazole | Significantly greater than this compound (p < 0.002) |
Healing of Erosive Esophagitis
The healing of esophageal erosions is a primary endpoint in the treatment of gastroesophageal reflux disease (GERD).
| Study | Drug Regimen | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| Pantoprazole vs. This compound | Pantoprazole 20 mg daily | 61% | 79% |
| Pantoprazole 40 mg daily | 64% | 83% | |
| This compound 150 mg twice daily | 22% | 41% | |
| Pantoprazole vs. This compound | Pantoprazole 40 mg daily | 79% (at 28 days) | - |
| This compound 150 mg twice daily | 44% (at 28 days) | - |
Symptom Relief in GERD
The speed and completeness of symptom relief are crucial for patient quality of life.
| Study | Drug Regimen | Complete Symptom Relief at 7 Days | Complete Symptom Relief at 28 Days |
| Pantoprazole vs. This compound | Pantoprazole 40 mg daily | 40% | 63% |
| This compound 150 mg twice daily | 14% | 36% |
Healing of Duodenal Ulcers
Both drug classes are effective in healing duodenal ulcers, though PPIs tend to provide faster healing.
| Study | Drug Regimen | Healing Rate at 2 Weeks | Healing Rate at 4 Weeks |
| Omeprazole vs. This compound | Omeprazole 20 mg once daily | 81.8% | 90.5% |
| This compound 300 mg at bedtime | 19% | 70% | |
| This compound 600 mg at bedtime | 30% | 84.2% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and proton pump inhibitors.
24-Hour Intragastric pH Monitoring
This procedure measures the acidity in the esophagus and stomach over a 24-hour period to assess the efficacy of acid-suppressing medications.
Endoscopic Evaluation of Erosive Esophagitis Healing
Endoscopy is used to visually assess the esophageal mucosa for the presence and healing of erosions.
-
Patient Preparation : Patients are typically required to fast for at least 8 hours prior to the procedure to ensure the stomach is empty.
-
Procedure :
-
The patient's throat may be sprayed with a local anesthetic to numb it and prevent gagging.
-
A sedative is administered intravenously to help the patient relax.
-
A flexible endoscope is passed through the mouth, down the esophagus, and into the stomach and duodenum.
-
The esophageal mucosa is carefully inspected for erosions, ulcers, and other abnormalities.
-
-
Grading of Erosive Esophagitis : The severity of erosive esophagitis is graded using a standardized system, most commonly the Los Angeles (LA) Classification System.
-
Follow-up Endoscopy : To assess healing, a repeat endoscopy is performed after a course of treatment (typically 8 weeks). The absence or reduction in the grade of erosions indicates healing.
Assessment of GERD Symptom Relief
Symptom relief is a key outcome in clinical trials and is typically assessed using validated patient-reported outcome questionnaires.
-
Baseline Assessment : Before initiating treatment, patients complete a validated questionnaire, such as the Reflux Disease Questionnaire (RDQ), to establish the baseline frequency and severity of their GERD symptoms (e.g., heartburn, regurgitation).
-
Treatment Period : Patients are randomized to receive either the investigational drug (e.g., a PPI) or the comparator (e.g., this compound) for a specified duration (e.g., 4-8 weeks).
-
Follow-up Assessments : Patients complete the same questionnaire at specified intervals during and at the end of the treatment period.
-
Data Analysis : The change in symptom scores from baseline to the end of treatment is calculated for each group. A statistically significant greater reduction in symptom scores in one group compared to the other indicates superior symptom relief. The proportion of patients achieving complete symptom resolution is also a common endpoint.
Conclusion
The available evidence strongly supports the superior efficacy of proton pump inhibitors over this compound and other H2-receptor antagonists in the suppression of gastric acid. This superiority is evident across multiple key metrics, including the ability to maintain a higher intragastric pH for a longer duration, higher rates of healing of erosive esophagitis and duodenal ulcers, and more rapid and complete relief of GERD symptoms. While this compound remains a valuable therapeutic option for certain patients and conditions, particularly for on-demand therapy or in cases where the profound acid suppression of a PPI is not required or desired, PPIs are generally considered the first-line treatment for moderate to severe acid-related disorders due to their more potent and sustained mechanism of action. The choice of therapy should be individualized based on the specific clinical presentation, severity of the condition, and treatment goals.
References
A Comparative Analysis of Nizatidine and Other Histamine H2 Receptor Antagonists
This guide provides a comprehensive comparison of nizatidine with other prominent histamine H2 receptor antagonists (H2RAs), including cimetidine, ranitidine, and famotidine. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.
Mechanism of Action
Histamine H2 receptor antagonists function as competitive inhibitors at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, these drugs suppress the production of cyclic AMP (cAMP) and consequently reduce the secretion of gastric acid.[3][4] This action effectively decreases the volume and acidity of gastric output in both basal and stimulated conditions.[5] While all H2RAs share this primary mechanism, they differ in their chemical structure, potency, and potential for side effects.
Caption: H2 Receptor Antagonist Signaling Pathway.
Comparative Efficacy and Potency
The potency of H2 receptor antagonists varies significantly. Famotidine is the most potent agent, followed by ranitidine, this compound, and cimetidine. On a molar basis, famotidine is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine. This compound's efficacy is comparable to that of ranitidine for the treatment of duodenal ulcers and gastroesophageal reflux disease (GERD).
| Parameter | Cimetidine | Ranitidine | This compound | Famotidine |
| Relative Potency | 1x | 4-10x | 4-10x | 20-60x |
| Standard Oral Dose (Active Ulcer) | 800 mg at bedtime or 400 mg twice daily | 300 mg at bedtime or 150 mg twice daily | 300 mg at bedtime or 150 mg twice daily | 40 mg at bedtime or 20 mg twice daily |
| CYP450 Inhibition | Significant | Negligible | Negligible | Negligible |
| Antiandrogenic Effects | Yes | No | No | No |
Data compiled from multiple sources.
Comparative Pharmacokinetics
The pharmacokinetic profiles of H2RAs show key differences in bioavailability, onset, and duration of action. This compound is noted for its high oral bioavailability, which often exceeds 70%. All four agents are primarily eliminated through renal excretion, necessitating dose adjustments in patients with renal impairment.
| Parameter | Cimetidine | Ranitidine | This compound | Famotidine |
| Oral Bioavailability | 60-70% | 50% | >70% | 40-45% |
| Time to Peak (Tmax) | 1-3 hours | 1-3 hours | 1-3 hours | 1-3 hours |
| Elimination Half-life (t½) | 2 hours | 2-3 hours | 1-2 hours | 2.5-3.5 hours |
| Duration of Action | 4-5 hours | 6-8 hours | 6-8 hours | 10-12 hours |
| Protein Binding | 15-20% | 15% | 35% | 15-20% |
| Primary Route of Elimination | Renal | Renal | Renal | Renal |
Data compiled from multiple sources.
Experimental Protocols
Objective: To assess the pharmacodynamic effect of an H2 receptor antagonist (e.g., this compound) versus placebo on gastric acid secretion in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study. This design allows each subject to serve as their own control, minimizing inter-subject variability.
Methodology:
-
Subject Recruitment: Screen healthy adult volunteers based on inclusion/exclusion criteria (e.g., no history of GI diseases, not taking confounding medications).
-
Baseline Measurement (Day 1):
-
Subjects fast overnight.
-
A nasogastric tube is inserted to collect gastric contents.
-
Basal Acid Output (BAO) is measured for 60 minutes.
-
A stimulant, such as pentagastrin or a standardized meal, is administered to induce acid secretion.
-
Maximal Acid Output (MAO) is measured by collecting gastric juice in 15-minute intervals for 2 hours. Samples are titrated to determine acid concentration.
-
-
Treatment Phase (Day 2):
-
Subjects are randomly assigned to receive a single oral dose of either this compound (e.g., 300 mg) or a matching placebo.
-
The acid measurement protocol (BAO and MAO) is repeated at a predefined time post-dosing (e.g., 2 hours) to assess the drug's inhibitory effect.
-
-
Washout Period: A washout period of at least one week is implemented to ensure complete clearance of the initial treatment.
-
Crossover Phase: Subjects who initially received the placebo are given this compound, and those who received this compound are given the placebo. The entire measurement protocol from Day 2 is repeated.
-
Data Analysis: The primary endpoint is the percentage inhibition of stimulated gastric acid secretion. BAO and MAO values from the active treatment and placebo phases are compared using appropriate statistical tests (e.g., paired t-test).
Caption: Experimental Workflow for H2RA Efficacy.
Conclusion
This compound is an effective H2 receptor antagonist with a clinical efficacy comparable to ranitidine. Its distinguishing features include a high oral bioavailability and a favorable safety profile, particularly its negligible impact on the hepatic cytochrome P450 enzyme system, which minimizes the risk of drug-drug interactions seen with cimetidine. While less potent than famotidine, this compound offers a reliable and safe option for the treatment of conditions requiring the reduction of gastric acid, such as duodenal ulcers and GERD. The choice between H2RAs should be guided by considerations of potency, pharmacokinetic profile, potential for drug interactions, and patient-specific factors such as renal function.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
Nizatidine Demonstrates Significant Suppression of Gastric Acidity Compared to Placebo
For Immediate Release:
[City, State] – [Date] – A comprehensive review of clinical data reveals that nizatidine, a histamine H2-receptor antagonist, is significantly more effective than placebo in reducing gastric acid secretion and increasing intragastric pH. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings and methodologies.
This compound exerts its effect by competitively and reversibly inhibiting the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2] This action blocks the downstream signaling pathway that leads to the secretion of gastric acid, resulting in a marked decrease in both basal and nocturnal acid production.[1][2]
Quantitative Comparison of this compound and Placebo on Gastric Acidity
Clinical trials have consistently demonstrated the superiority of this compound over placebo in controlling gastric acidity. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Nocturnal Gastric Acid Secretion
| Treatment Group | Dosage | Duration | Mean Acid Output (mmol/h) | Percentage Suppression vs. Placebo | Study Reference |
| This compound | 30 mg (single evening dose) | Overnight | Not explicitly stated | 57% | [1] |
| This compound | 100 mg (single evening dose) | Overnight | Not explicitly stated | 73% | |
| This compound | 300 mg (single evening dose) | Overnight | Not explicitly stated | 90% | |
| Placebo | N/A | Overnight | Baseline | 0% |
Table 2: Effect of this compound on 24-Hour Intragastric Acidity
| Treatment Group | Dosage | Duration | Percentage Decrease in 24-Hour Acidity vs. Placebo | Study Reference |
| This compound | 150 mg (at 21:00h) | 7 days | 45% | |
| This compound | 300 mg (at 21:00h) | 7 days | 49% | |
| Placebo | N/A | 7 days | 0% |
Table 3: Effect of this compound on Intragastric pH
| Treatment Group | Dosage | Duration | Mean Gastric pH | Study Reference |
| This compound | 150 mg bid | Not specified | Significantly higher than placebo | |
| This compound | 300 mg bid | Not specified | Significantly higher than placebo | |
| Placebo | N/A | Not specified | Baseline |
Experimental Protocols
To ensure the validity and reproducibility of these findings, the cited studies employed rigorous experimental designs. A representative experimental protocol is detailed below.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy male subjects with a basal acid secretion of ≥ 3 mmol/h.
Methodology:
-
Treatment Administration: Participants received a single oral evening dose of this compound (30 mg, 100 mg, or 300 mg) or a placebo.
-
Gastric Acid Collection: Two hours after dosing, continuous nasogastric suction was initiated to collect gastric secretions hourly throughout the night. The completeness of gastric aspiration was monitored using phenol red as a marker.
-
Acid Output Measurement: The collected gastric fluid was analyzed to determine the hourly acid output, measured in mmol/h.
-
Stimulated Acid Secretion: On the following day, food-stimulated acid secretion was measured in response to an 8% peptone meal using intragastric titration to assess any carry-over effect of the drug.
-
Data Analysis: The percentage of acid secretion suppression for each this compound dose was calculated relative to the placebo group.
Mechanism of Action: Signaling Pathway
This compound's mechanism of action involves the blockade of the histamine H2 receptor on gastric parietal cells, which disrupts the signaling cascade responsible for proton pump activation and acid secretion.
Caption: this compound blocks the histamine H2 receptor, inhibiting acid secretion.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and a placebo on gastric acidity.
Caption: Workflow of a randomized controlled trial comparing this compound and placebo.
References
Ranitidine vs famotidine vs nizatidine effect on intragastric acidity
A Comparative Analysis of Ranitidine, Famotidine, and Nizatidine on Intragastric Acidity
Introduction
Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine on the parietal cells in the stomach, leading to a reduction in gastric acid secretion.[1][2][3] This guide provides a comparative analysis of three commonly used H2 receptor antagonists: ranitidine, famotidine, and this compound, with a focus on their effects on intragastric acidity. The information presented is intended for researchers, scientists, and drug development professionals, supported by data from clinical studies.
Mechanism of Action
Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on gastric parietal cells, stimulating the production of gastric acid.[2][4] H2 receptor antagonists, including ranitidine, famotidine, and this compound, competitively and reversibly bind to these H2 receptors, thereby inhibiting the binding of histamine and reducing the secretion of gastric acid. This action suppresses both basal and meal-stimulated acid secretion.
Comparative Efficacy on Intragastric Acidity
Clinical studies have demonstrated that while all three H2 receptor antagonists are effective in reducing intragastric acidity compared to placebo, there are notable differences in their potency and duration of action.
24-Hour Intragastric Acidity
A double-blind study involving 30 normal volunteers compared the effects of single evening doses of ranitidine (300 mg), famotidine (40 mg), and cimetidine (800 mg) on 24-hour intragastric acidity. The median 24-hour acidity was significantly reduced by all active treatments compared to placebo. Famotidine and ranitidine showed a greater reduction in acidity compared to cimetidine, with no significant difference observed between famotidine and ranitidine. Another study in nine healthy volunteers also found that single evening doses of ranitidine 300 mg and this compound 300 mg significantly decreased 24-hour intragastric acidity compared to placebo.
| Drug (Dosage) | Median 24-Hour Acidity (mmol/L) | Percentage Reduction from Placebo |
| Placebo | 25.1 | - |
| Ranitidine (300 mg) | 3.2 | 87.25% |
| Famotidine (40 mg) | 2.5 | 90.0% |
| This compound (150 mg) | - | 45% |
| This compound (300 mg) | - | 49% |
| Data compiled from multiple sources. |
Nocturnal and Morning Acidity
The effects of these drugs are particularly pronounced on nocturnal acid secretion. One study comparing single daily doses of this compound (300 mg), ranitidine (300 mg), and famotidine (40 mg) in 16 patients with healed duodenal ulcers found that all three H2 blockers had similar effects on overnight acidity. However, both famotidine and ranitidine demonstrated a carryover effect, producing more anacidity than this compound during the morning hours. The acid suppression of this compound was found to be significantly shorter-lasting than that of both ranitidine and famotidine.
Another study in healthy volunteers showed that ranitidine 300 mg administered in the evening significantly decreased morning acidity, an effect not observed with this compound at doses of 150 mg or 300 mg.
| Drug (Dosage) | Effect on Nocturnal Acidity | Effect on Morning Acidity |
| Ranitidine (300 mg) | Significant decrease | Significant decrease |
| Famotidine (40 mg) | Similar to ranitidine and this compound | More anacidity than this compound |
| This compound (300 mg) | Significant decrease | No significant effect |
| Data compiled from multiple sources. |
Duration of Action
Famotidine is reported to have a longer duration of action compared to ranitidine. One source suggests famotidine's acid-inhibiting effects last for 10-12 hours after single doses of 20-40mg. A comparative study found that the time period with a pH above 5.0 was significantly longer with both famotidine and ranitidine compared to this compound.
| Drug | Duration of pH > 5.0 (minutes) |
| Famotidine (40 mg) | 360 |
| Ranitidine (300 mg) | 283 |
| This compound (300 mg) | 198 |
| Data from a study in 16 patients with healed duodenal ulcers. |
Experimental Protocols
The evaluation of intragastric acidity is typically conducted using continuous 24-hour pH monitoring.
Subject Population and Study Design
Many of the cited studies were conducted on healthy volunteers or patients with healed duodenal ulcers. The studies often employ a double-blind, placebo-controlled, crossover design to minimize bias.
Intragastric pH Measurement
The standard method involves the use of a pH electrode, which is passed through the nose into the stomach. The electrode is connected to a portable data recorder that continuously measures and stores the pH values over a 24-hour period. The positioning of the electrode is crucial for accurate measurements and is often verified fluoroscopically. An alternative, less invasive method that has shown good correlation is the use of pH-sensitive litmus paper to test gastric aspirates.
Conclusion
Ranitidine, famotidine, and this compound are all effective at reducing intragastric acidity. Famotidine appears to be the most potent and has the longest duration of action, followed by ranitidine and then this compound. While this compound is effective at controlling nocturnal acidity, its effect does not typically extend into the morning hours, unlike ranitidine and famotidine. The choice of agent may therefore depend on the desired duration of acid suppression and the specific clinical indication. For researchers and drug development professionals, understanding these differences is crucial for designing clinical trials and developing new therapeutic strategies for acid-related disorders.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nizatidine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nizatidine, with a focus on personal protective equipment (PPE), operational procedures, and proper disposal methods. Adherence to these guidelines will help minimize exposure risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound in a laboratory setting, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and transferring solid this compound | Safety glasses with side shields or safety goggles. | Nitrile gloves and a fully buttoned lab coat. | Recommended to use a dust mask or work in a ventilated enclosure (e.g., fume hood) to minimize inhalation of airborne particles. |
| Preparing solutions (dissolving this compound) | Safety glasses with side shields or safety goggles. A face shield may be appropriate if there is a splash hazard. | Nitrile gloves and a fully buttoned lab coat. | Generally not required if performed in a well-ventilated area or a fume hood. |
| Administering this compound in experimental models | Safety glasses with side shields. | Nitrile gloves and a lab coat. | Not typically required. |
| Cleaning spills | Safety goggles and a face shield. | Chemical-resistant nitrile gloves and a lab coat. Consider a disposable gown. | A dust mask or respirator is recommended if cleaning a solid spill that could generate dust. |
Note on Glove Selection: Nitrile gloves are recommended due to their superior chemical resistance compared to latex gloves.[1][2][3] Always inspect gloves for any signs of degradation or punctures before use.
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures both personal safety and the quality of experimental outcomes.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is placed in a chemical fume hood or another ventilated enclosure when weighing the solid compound to control dust.
-
Have an eyewash station and safety shower readily accessible.
2. Handling Procedures:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE as outlined in the table above.
-
When weighing, use a spatula to handle the powder and avoid creating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan for this compound and Contaminated Materials
This compound is generally not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste. However, all chemical waste must be disposed of responsibly to protect the environment.
1. Segregation and Collection:
-
Solid this compound Waste: Collect any expired or unused solid this compound in a clearly labeled, sealed container. The label should include "Non-hazardous Pharmaceutical Waste" and the chemical name, "this compound."
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and centrifuge tubes that have come into contact with this compound should be collected in a designated, lined waste container.
-
Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a separate, sealed bag or container labeled "Contaminated PPE."
2. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash. [4][5]
-
Segregate this compound waste from other laboratory waste streams.
-
Store the labeled waste containers in a designated and secure area.
-
Arrange for the disposal of the non-hazardous pharmaceutical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visual Guide: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following diagrams illustrate the correct sequence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
